Venlafaxine N-oxide-d6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H27NO3 |
|---|---|
分子量 |
299.44 g/mol |
IUPAC名 |
2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C17H27NO3/c1-18(2,20)13-16(17(19)11-5-4-6-12-17)14-7-9-15(21-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3 |
InChIキー |
LASJEFFANGIOGZ-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)(C([2H])([2H])[2H])[O-] |
正規SMILES |
C[N+](C)(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)[O-] |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Venlafaxine N-oxide-d6
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Venlafaxine (B1195380) N-oxide-d6, a deuterated stable isotope-labeled metabolite of Venlafaxine. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies.
Core Chemical Properties
Venlafaxine N-oxide-d6 is the N-oxidized and deuterated form of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The incorporation of six deuterium (B1214612) atoms on the N-methyl groups provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Venlafaxine N-oxide in biological matrices.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Citation(s) |
| IUPAC Name | 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide | [1] |
| Synonyms | 1-[2-(Dimethyloxidoamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d6 | [2] |
| CAS Number | 1189980-40-2 | [3] |
| Molecular Formula | C₁₇H₂₁D₆NO₃ | [2] |
| Molecular Weight | 299.44 g/mol | [1][2] |
| Monoisotopic Mass | 299.23675420 g/mol | [1] |
| Heavy Atom Count | 21 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and analytical characterization of this compound.
Synthesis Protocol: N-Oxidation of Venlafaxine-d6
The synthesis of this compound involves the direct oxidation of the tertiary amine in Venlafaxine-d6. A common and effective method utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5]
Materials and Reagents:
-
Venlafaxine-d6 (starting material)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~1.0-1.2 equivalents)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Chloroform)[5]
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deuterated solvents for NMR (e.g., DMSO-d6)[4]
Procedure:
-
Reaction Setup: Dissolve Venlafaxine-d6 in a suitable aprotic solvent like Dichloromethane (DCM) and cool the solution to -10°C to 0°C in an ice bath.[4][5]
-
Oxidation: Add m-CPBA (1.0-1.2 equivalents) portion-wise to the cooled solution while stirring. Maintain the low temperature to control the reaction rate and prevent over-oxidation.[5]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Quenching: Upon completion, quench the excess m-CPBA by adding a solution of sodium thiosulfate or sodium sulfite.[5]
-
Workup: Add solid potassium carbonate (K₂CO₃) and stir to neutralize the acidic byproduct (m-chlorobenzoic acid).[4] Wash the organic layer with a saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography (using silica (B1680970) gel or alumina) or by crystallization to yield pure this compound.[5]
Analytical Characterization Protocols
This method is adapted from established protocols for Venlafaxine and its metabolites and is suitable for determining the chemical purity of the synthesized compound.[6][7][8]
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detection.
-
Column: Kromasil 100-5C18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 analytical column.[6]
-
Mobile Phase: Isocratic elution with a mixture of 60% (Methanol:Acetonitrile 95:5 v/v) and 40% (0.05 M Ammonium (B1175870) Acetate).[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient.
-
UV Detection: Wavelength set according to the chromophore of the Venlafaxine structure.
LC-MS/MS is the definitive method for confirming the identity and isotopic labeling of this compound. The parameters are based on methods developed for Venlafaxine-d6 and can be adapted for its N-oxide.
Instrumentation & Conditions:
-
LC System: UPLC/HPLC system.
-
Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm) or similar.[9]
-
Mobile Phase: Acetonitrile and water (containing 2 mM ammonium acetate) in an 80:20 (v/v) ratio.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transition: While the exact transition for the N-oxide-d6 is not published, it can be predicted based on related compounds. The precursor ion would be [M+H]⁺ (m/z 300.4). The product ion would result from a characteristic fragmentation, likely involving the loss of the N-oxide group or other fragments. For the related compound Venlafaxine-d6, a common transition is m/z 284.4 → 121.0.[9][10] A similar fragmentation pattern would be expected and optimized for the N-oxide derivative.
Visualizations
The following diagrams illustrate key workflows relevant to the production and analysis of this compound.
Caption: Synthesis and Quality Control Workflow for this compound.
Caption: Bioanalytical Workflow using this compound as an internal standard.
References
- 1. Buy this compound [smolecule.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Venlafaxine-d6 N-Oxide | CAS | LGC Standards [lgcstandards.com]
- 4. US20090005455A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Venlafaxine N-oxide-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Venlafaxine (B1195380) N-oxide-d6, a deuterated analog of a major metabolite of the antidepressant drug Venlafaxine. This document outlines the synthetic pathway, experimental protocols, and purification strategies, supplemented with quantitative data and process visualizations to support research and development in drug metabolism, pharmacokinetics, and analytical standard preparation.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). Its metabolism in vivo leads to the formation of several metabolites, including Venlafaxine N-oxide. The deuterated analog, Venlafaxine N-oxide-d6, is a valuable tool in analytical and metabolic studies, often used as an internal standard for mass spectrometry-based quantification of Venlafaxine and its metabolites[1]. The six deuterium (B1214612) atoms are located on the N,N-dimethyl groups, providing a distinct mass shift for analytical purposes.
This guide details a two-stage synthetic approach, commencing with the preparation of the deuterated precursor, Venlafaxine-d6, followed by its N-oxidation to yield the target compound.
Synthesis of this compound
The synthesis of this compound is achieved through the N-oxidation of Venlafaxine-d6.
Starting Material: Venlafaxine-d6
Venlafaxine-d6, where the six hydrogen atoms of the N,N-dimethyl group are replaced by deuterium, is the key starting material. While commercially available from several suppliers of isotopically labeled compounds, a plausible synthetic route for Venlafaxine-d6 starts from O-desmethylvenlafaxine and involves N-methylation using a deuterated methyl source.
Caption: Plausible synthetic route to Venlafaxine-d6.
N-Oxidation of Venlafaxine-d6
The conversion of the tertiary amine in Venlafaxine-d6 to its corresponding N-oxide is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA)[2][3].
Experimental Protocol: N-Oxidation
-
Dissolution: Dissolve Venlafaxine-d6 (1.0 equivalent) in a suitable organic solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to a reduced temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice/acetone bath to control the exothermic reaction.
-
Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.5 to 2.0 equivalents) in DCM to the cooled Venlafaxine-d6 solution with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction is typically complete within 30 minutes to a few hours.
-
Quenching: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite, to destroy any excess m-CPBA.
-
Work-up: Allow the mixture to warm to room temperature. If a biphasic mixture is present, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product from the N-oxidation reaction requires purification to remove unreacted starting material, the m-CPBA byproduct (meta-chlorobenzoic acid), and any other impurities. Column chromatography is a standard and effective method for this purification.
Experimental Protocol: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica (B1680970) gel, using a suitable solvent system as the eluent. A gradient elution starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol) is often effective.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the prepared column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a solid or oil.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value |
| Starting Material | Venlafaxine-d6 |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | -10 °C to 0 °C |
| Reaction Time | 30 minutes - 2 hours |
| Typical Yield | 85-95% (crude) |
| Purification Method | Silica Gel Column Chromatography |
| Final Purity (by HPLC) | >98% |
Table 1: Summary of Synthetic Parameters for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₂₁D₆NO₃ |
| Molecular Weight | 299.44 g/mol |
| Appearance | White to off-white solid |
| IUPAC Name | 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide |
Table 2: Physicochemical Properties of this compound.
Workflow Visualization
The overall process for the synthesis and purification of this compound can be visualized in the following workflow diagram.
Caption: Overall workflow for the synthesis and purification.
Conclusion
This technical guide provides a detailed methodology for the synthesis and purification of this compound. The described N-oxidation of Venlafaxine-d6 using m-CPBA is an efficient route to obtain this valuable analytical standard. The provided protocols and data are intended to assist researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry in the preparation and use of this important isotopically labeled compound. Careful execution of the experimental procedures and purification steps is crucial for obtaining a high-purity product.
References
- 1. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2125698B1 - DEUTERATED d9-VENLAFAXINE - Google Patents [patents.google.com]
- 3. US20090005455A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure Elucidation of Venlafaxine N-oxide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of Venlafaxine (B1195380) N-oxide-d6. This deuterated metabolite of Venlafaxine is of significant interest in pharmacokinetic studies and drug metabolism research, where it serves as a stable isotope-labeled internal standard. This document outlines the key analytical techniques, experimental protocols, and expected quantitative data for the definitive identification and characterization of this compound.
Chemical Structure and Properties
Venlafaxine N-oxide-d6 is the N-oxidized and deuterated analog of Venlafaxine, a widely used antidepressant. The 'd6' designation indicates the presence of six deuterium (B1214612) atoms, typically replacing the hydrogens on the two N-methyl groups. This isotopic labeling provides a distinct mass signature for mass spectrometry-based quantification without significantly altering the chemical properties of the molecule.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol N-oxide |
| Molecular Formula | C₁₇H₂₁D₆NO₃ |
| Molecular Weight | 299.44 g/mol |
| CAS Number | Not available |
| Parent Compound | Venlafaxine N-oxide (CAS: 1094598-37-4) |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of Venlafaxine-d6. A common synthetic route is outlined below.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve Venlafaxine-d6 in a suitable organic solvent, such as dichloromethane (B109758) (DCM).
-
Oxidation: Cool the solution to 0-5 °C and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate chromatographic technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete conversion of the starting material.
-
Quenching and Work-up: Upon completion, quench the reaction with a suitable reducing agent, like sodium thiosulfate (B1220275) solution, to neutralize any excess oxidizing agent.
-
Extraction: Perform a liquid-liquid extraction to separate the product from the reaction mixture. Use a suitable organic solvent and wash with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Characterization: Confirm the structure of the purified product using spectroscopic techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis workflow for this compound.
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for the structural elucidation of this compound, providing accurate mass measurement and fragmentation data.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred.
-
Data Acquisition: Full scan for accurate mass measurement of the parent ion and product ion scan (tandem MS) for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed.[1]
Expected Mass Spectrometry Data
In positive ion mode ESI, this compound is expected to be detected as its protonated molecule, [M+H]⁺.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 300.2596 | Typically within 5 ppm |
Fragmentation Pathway
Upon collision-induced dissociation (CID), the protonated this compound molecule is expected to undergo characteristic fragmentation. The primary fragmentation pathway involves the cleavage of the C-C bond between the ethyl side chain and the cyclohexanol (B46403) ring, as well as fragmentation of the deuterated dimethylamino oxide group.
Table 3: Expected MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 300.3)
| Fragment Ion | Proposed Structure | Expected m/z |
| [M+H - H₂O]⁺ | Loss of water | 282.3 |
| [M+H - (CD₃)₂NOH]⁺ | Loss of deuterated dimethylhydroxylamine | 235.2 |
| 4-methoxybenzyl cation | [C₈H₉O]⁺ | 121.1 |
| Deuterated iminium ion | [CH₂=N(CD₃)₂]⁺ | 64.1 |
The most intense and characteristic fragment is often the deuterated iminium ion at m/z 64.1, which is a result of the six deuterium atoms on the N-methyl groups. This fragment is particularly useful for quantitative analysis using MRM, with a typical transition of m/z 300.3 → 64.1.[1]
Predicted MS/MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure of this compound.
Experimental Protocol: NMR Analysis
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Experiments:
-
¹H NMR: To determine the proton environment and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to confirm the overall structure.
-
Expected NMR Spectral Data
The ¹H NMR spectrum of this compound will be similar to that of Venlafaxine N-oxide, with the notable absence of the signal corresponding to the N-methyl protons. The chemical shifts of the protons adjacent to the nitrogen atom will also be affected by the presence of the N-oxide and the deuterium labeling. The ¹³C NMR spectrum will show a characteristic upfield shift for the deuterated methyl carbons due to the isotope effect, and these signals will appear as multiplets due to C-D coupling.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound
| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic protons (4H) | 6.8 - 7.2 | 114 - 159 |
| -OCH₃ protons (3H) | ~3.8 | ~55 |
| Cyclohexyl protons (10H) | 1.0 - 2.0 | 21 - 38 |
| -CH-CH₂- protons (3H) | 2.5 - 3.5 | 45 - 75 |
| -N(CD₃)₂ | Absent | ~50 (multiplet) |
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on a combination of synthesis and advanced analytical techniques. Mass spectrometry provides crucial information on molecular weight and fragmentation patterns, while NMR spectroscopy offers definitive structural confirmation. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this important deuterated internal standard in drug development and clinical research.
References
Isotopic Labeling of Venlafaxine Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of the antidepressant venlafaxine (B1195380) and its primary metabolites. The strategic incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C) is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. This document details the metabolic pathways of venlafaxine, methodologies for the synthesis of isotopically labeled analogues, analytical techniques for their quantification, and the application of these labeled compounds in elucidating the drug's fate in biological systems.
Introduction to Venlafaxine and its Metabolism
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, anxiety, and panic disorders. Following administration, it undergoes extensive metabolism, primarily in the liver. The main metabolic pathways involve O-demethylation, N-demethylation, and further hydroxylation, catalyzed predominantly by cytochrome P450 enzymes, most notably CYP2D6.[1][2]
The primary metabolites of venlafaxine are:
-
O-desmethylvenlafaxine (ODV): The major and pharmacologically active metabolite.[1]
-
N-desmethylvenlafaxine (NDV): A minor metabolite with weaker pharmacological activity.[3]
-
N,O-didesmethylvenlafaxine (NODV): A subsequent metabolite formed from both ODV and NDV.[3]
Isotopic labeling is instrumental in tracing the metabolic fate of venlafaxine, enabling precise quantification of the parent drug and its metabolites in various biological matrices and helping to understand the inter-individual variability in its metabolism, often linked to CYP2D6 genetic polymorphism.[1]
Metabolic Pathways of Venlafaxine
The metabolic conversion of venlafaxine is a complex process involving several enzymatic steps. The major pathway is the O-demethylation to the active metabolite ODV, primarily mediated by CYP2D6. A secondary pathway involves N-demethylation by CYP3A4 and CYP2C19 to form NDV. Both ODV and NDV can be further metabolized.[3]
Synthesis of Isotopically Labeled Venlafaxine and Metabolites
The synthesis of isotopically labeled venlafaxine and its metabolites is crucial for their use as tracers and internal standards. Common isotopes used are deuterium (D or ²H), Carbon-13 (¹³C), and Carbon-14 (¹⁴C).
General Synthetic Workflow
The synthesis of labeled venlafaxine analogues typically involves the introduction of the isotope at a specific, stable position within the molecule. This can be achieved by using a labeled precursor or through a specific labeling reaction.
Experimental Protocols
Protocol 1: Synthesis of [O-methyl-¹¹C]venlafaxine for PET Imaging
This protocol describes the radiolabeling of venlafaxine with the positron-emitting isotope Carbon-11 for use in Positron Emission Tomography (PET) studies.
-
Precursor: O-desmethylvenlafaxine (ODV)
-
Labeling Agent: [¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Reaction: O-methylation of the phenolic hydroxyl group of ODV.
Procedure:
-
[¹¹C]Methyl Iodide Production: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₃I using established radiochemical methods.
-
Labeling Reaction: O-desmethylvenlafaxine is dissolved in a suitable solvent (e.g., DMF) in a reaction vessel. The gaseous [¹¹C]CH₃I is then passed through the solution at an elevated temperature.
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [O-methyl-¹¹C]venlafaxine from the unreacted precursor and other byproducts.
-
Formulation: The purified [O-methyl-¹¹C]venlafaxine is formulated in a sterile solution for intravenous injection.
Protocol 2: Synthesis of Venlafaxine-d6 (B1429546)
Deuterium-labeled venlafaxine, particularly venlafaxine-d6 where the two N-methyl groups are deuterated, is commonly used as an internal standard in quantitative bioanalysis.
-
Precursor: N-desmethylvenlafaxine (NDV)
-
Labeling Agent: Deuterated methyl iodide (CD₃I) or deuterated formaldehyde (B43269) (CD₂O) and a reducing agent.
Procedure (Illustrative):
-
Reaction Setup: N-desmethylvenlafaxine is dissolved in a suitable solvent.
-
Methylation: A deuterated methylating agent, such as CD₃I, is added to the solution in the presence of a base to facilitate the N-methylation reaction.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield venlafaxine-d3. A subsequent methylation step would yield venlafaxine-d6 from N,N-didesmethylvenlafaxine.
Quantitative Data from Isotopic Labeling Studies
Isotopic labeling allows for the precise quantification of venlafaxine and its metabolites in biological matrices. Mass balance studies using radiolabeled compounds are the gold standard for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Human Mass Balance Study Data
A mass balance study with a single oral dose of ¹⁴C-labeled venlafaxine provides comprehensive data on the excretion and metabolic profile of the drug.
Table 1: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]Venlafaxine in Humans [4]
| Excretion Route | Mean % of Administered Radioactivity Recovered (48 hours) |
| Urine | 87% |
| Feces | Not specified as a major route |
Table 2: Profile of Venlafaxine and its Metabolites in Human Urine (% of Administered Dose) [4]
| Compound | % of Dose in Urine (48 hours) |
| Unchanged Venlafaxine | 5% |
| Unconjugated O-desmethylvenlafaxine (ODV) | 29% |
| Conjugated O-desmethylvenlafaxine (ODV) | 26% |
| Other Minor Inactive Metabolites | 27% |
Pharmacokinetic Parameters
Isotopically labeled internal standards are essential for accurate pharmacokinetic studies using LC-MS/MS.
Table 3: Pharmacokinetic Parameters of Venlafaxine and O-desmethylvenlafaxine (ODV) [5]
| Parameter | Venlafaxine | O-desmethylvenlafaxine (ODV) |
| Elimination Half-life (t½) | 5 ± 2 hours | 11 ± 2 hours |
| Apparent Plasma Clearance (CL/F) | 1.3 ± 0.6 L/h/kg | 0.4 ± 0.2 L/h/kg |
| Volume of Distribution (Vd/F) | 7.5 ± 3.7 L/kg | 5.7 ± 1.8 L/kg |
Analytical Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the simultaneous quantification of venlafaxine and its metabolites. The use of stable isotope-labeled internal standards (SIL-IS), such as venlafaxine-d6, is crucial for correcting for matrix effects and variations in sample processing and instrument response.[6]
Experimental Protocol for LC-MS/MS Analysis
Protocol 3: Quantification of Venlafaxine and its Metabolites in Human Plasma [6]
-
Internal Standard: Venlafaxine-d6
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE).
Procedure:
-
Sample Preparation (SPE):
-
To a plasma sample, add the internal standard solution (venlafaxine-d6).
-
Condition an SPE cartridge with methanol (B129727) and then water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or phenyl column.
-
Mobile Phase: A gradient of an aqueous solution (e.g., with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Table 4: Example MRM Transitions for Venlafaxine and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.2 | 58.1 |
| O-desmethylvenlafaxine (ODV) | 264.2 | 58.1 |
| N-desmethylvenlafaxine (NDV) | 264.2 | 44.1 |
| Venlafaxine-d6 (IS) | 284.3 | 64.1 |
Bioanalytical Workflow
The overall workflow for the bioanalysis of venlafaxine and its metabolites using an isotopically labeled internal standard is a multi-step process ensuring accuracy and reproducibility.
Conclusion
Isotopic labeling is an indispensable technique in the study of venlafaxine metabolism. The use of stable and radioactive isotopes enables the definitive elucidation of metabolic pathways, accurate quantification of the parent drug and its metabolites in complex biological matrices, and a deeper understanding of the drug's pharmacokinetic profile. The methodologies and data presented in this guide underscore the critical role of isotopic labeling in the development and clinical use of venlafaxine, providing researchers and drug development professionals with a foundational understanding of these powerful techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2125698B1 - DEUTERATED d9-VENLAFAXINE - Google Patents [patents.google.com]
- 3. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. DailyMed - VENLAFAXINE- venlafaxine hydrochloride tablet [dailymed.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Venlafaxine N-oxide-d6 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Venlafaxine (B1195380) N-oxide-d6, a deuterated analog of a venlafaxine metabolite. This document summarizes typical analytical data found in a Certificate of Analysis, details relevant experimental protocols for its quantification and characterization, and visualizes key metabolic and signaling pathways associated with the parent compound, venlafaxine.
Certificate of Analysis Data
While a specific Certificate of Analysis for Venlafaxine N-oxide-d6 is not publicly available, the following tables represent the typical quantitative data provided by manufacturers for related deuterated standards, such as (±)-Venlafaxine-d6 HCl.[1] This information is crucial for ensuring the quality and reliability of experimental results.
Table 1: Identification and General Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1189980-40-2[2] |
| Molecular Formula | C₁₇H₂₁D₆NO₃ |
| Molecular Weight | 299.44 |
| Appearance | White to Off-White Solid |
| Solubility | Chloroform (Slightly) |
| Storage Conditions | -20°C, Inert atmosphere |
Table 2: Purity and Isotopic Enrichment
| Analytical Test | Specification | Typical Result |
| Purity (by HPLC) | >95% | 98.15% (at 202 nm)[1] |
| Isotopic Purity | >95% | 99.9%[1] |
| Isotopic Distribution | Normalized Intensity | d0=0.00%, d1=0.00%, d2=0.00%, d3=0.00%, d4=0.04%, d5=0.58%, d6=99.38%[1] |
Table 3: Identity Confirmation
| Analytical Test | Specification | Result |
| ¹H NMR | Conforms to Structure | Conforms[1] |
| Mass Spectrometry (MS) | Conforms to Structure | Conforms[1] |
Experimental Protocols
Detailed methodologies are essential for the accurate use and analysis of this compound, which is often employed as an internal standard in pharmacokinetic and metabolic studies.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is commonly used for the simultaneous determination of venlafaxine and its metabolites in biological matrices like rat plasma.[3]
-
Sample Preparation (Solid Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample, to which Venlafaxine-d6 (as an internal standard) has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analytes of interest.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm)[3]
-
Mobile Phase: Isocratic elution with water (containing 2 mM ammonium (B1175870) acetate) and acetonitrile (B52724) (20:80, v/v)[3]
-
Flow Rate: 0.3 mL/min[3]
-
Column Temperature: 35 °C
-
Injection Volume: 7 µL
-
-
Mass Spectrometry Conditions:
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: Bruker 400-MHz Fourier Transform (FT)-NMR spectrometer or similar.[4]
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent, such as DMSO-d6.[4]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard, with its chemical shift referenced to δ 0.00 ppm.[4]
-
Data Acquisition: Record the ¹H NMR spectrum. The resulting spectrum is then analyzed to ensure it is consistent with the expected structure of this compound.
Signaling and Metabolic Pathways
Venlafaxine Metabolism
Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is O-demethylation to form the active metabolite O-desmethylvenlafaxine (ODV), predominantly catalyzed by CYP2D6.[5][6][7] Minor pathways include N-demethylation by CYP3A4 and CYP2C19.[7]
Caption: Metabolic pathways of venlafaxine.
Potential Antidepressant Signaling Pathways
Research suggests that the antidepressant effects of venlafaxine may be mediated through the activation of specific intracellular signaling pathways in the hippocampus, a brain region critical for mood regulation.[8]
Caption: Potential signaling pathways activated by venlafaxine.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. Venlafaxine-d6 N-Oxide | CAS | LGC Standards [lgcstandards.com]
- 3. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinPGx [clinpgx.org]
- 8. Venlafaxine exerts antidepressant effects possibly by activating MAPK-ERK1/2 and P13K-AKT pathways in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of Venlafaxine N-oxide-d6: A Guide for Researchers
For researchers, scientists, and drug development professionals, Venlafaxine N-oxide-d6 is a commercially available deuterated metabolite of Venlafaxine, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and relevant experimental methodologies.
Commercial Availability
This compound is available from several specialized chemical suppliers. Researchers can procure this compound for research purposes, noting that it is not intended for human therapeutic or veterinary use.[1] Key suppliers include Smolecule, Clearsynth, and LGC Standards.[1][2][3] While catalog numbers and availability are subject to change, the following table summarizes currently available information.
| Supplier | Catalog Number | Product Name | Availability |
| Smolecule | S15752329 | This compound | In Stock[1] |
| Clearsynth | CS-T-98789 | Venlafaxine-d6 N-Oxide | In Stock |
| LGC Standards | TRC-V120022 | Venlafaxine-d6 N-Oxide | In Stock[3] |
Physicochemical and Analytical Data
While a specific Certificate of Analysis for this compound is not publicly available, the following table presents representative quantitative data based on the analysis of the closely related compound, (±)-Venlafaxine-d6 HCl.[4] This data provides insight into the expected quality control specifications for this compound.
| Parameter | Specification | Method |
| Identity | ||
| IUPAC Name | 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide[1] | - |
| Molecular Formula | C17H21D6NO3 | - |
| Molecular Weight | 299.44 g/mol [1][2] | - |
| Purity | ||
| Chromatographic Purity | ≥95% | HPLC[4] |
| Spectroscopic Data | ||
| ¹H-NMR | Conforms to structure | NMR Spectroscopy[4] |
| Mass Spectrum | Conforms to structure | Mass Spectrometry[4] |
| Isotopic Purity | ||
| Deuterium Incorporation | ≥98% | Mass Spectrometry[4] |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and quality control of this compound are proprietary to the manufacturers. However, based on available scientific literature, the following sections outline plausible methodologies.
Synthesis of this compound
A potential synthetic route to this compound involves the oxidation of Venlafaxine-d6. This method is adapted from the synthesis of the non-deuterated Venlafaxine N-oxide.
Reaction: Oxidation of Venlafaxine-d6.
Reagents and Equipment:
-
Venlafaxine-d6
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Venlafaxine-d6 in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled Venlafaxine-d6 solution while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
Quality Control Analysis
The quality and purity of this compound would be assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol (B129727).
-
Sample Preparation: Prepare the sample solution in methanol at a similar concentration to the standard.
-
Analysis: Inject equal volumes of the standard and sample solutions. The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. The observed molecular ion should correspond to the calculated mass of the protonated this compound.
-
Isotopic Purity: The relative abundance of the d6 isotopologue is determined by analyzing the mass distribution of the molecular ion cluster.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound. The absence of signals corresponding to the N-methyl protons confirms the deuteration at these positions.
Visualizations
The following diagrams illustrate the logical workflow for sourcing and a hypothetical quality control process for this compound.
References
Methodological & Application
Application Note: High-Throughput Quantification of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of venlafaxine (B1195380) (VEN) and its active metabolite, O-desmethylvenlafaxine (ODV), in human plasma. The method employs a stable isotope-labeled internal standard, Venlafaxine-d6, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence assessments. A straightforward protein precipitation protocol is utilized for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Note on the Internal Standard: While the topic specified Venlafaxine N-oxide-d6, a comprehensive review of scientific literature did not yield application notes or protocols utilizing this specific compound as an internal standard. The widely accepted and validated internal standard for venlafaxine analysis is a deuterated form of the parent compound, such as Venlafaxine-d6. Therefore, this application note is based on the established use of Venlafaxine-d6.
Introduction
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] Accurate measurement of venlafaxine and its equipotent active metabolite, O-desmethylvenlafaxine (ODV), in plasma is crucial for optimizing therapeutic outcomes and for pharmacokinetic evaluations.[1][2] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as Venlafaxine-d6, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[1][3] This document provides a detailed protocol for the quantitative analysis of venlafaxine and ODV in human plasma using Venlafaxine-d6 as an internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Venlafaxine HCl and O-desmethylvenlafaxine
-
Internal Standard: Venlafaxine-d6
-
Solvents: LC-MS grade acetonitrile (B52724) and methanol
-
Reagents: LC-MS grade formic acid and ammonium (B1175870) acetate
-
Water: Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[4]
Sample Preparation: Protein Precipitation
-
Pipette 200 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL polypropylene (B1209903) tube.
-
Add 50 µL of the internal standard working solution (Venlafaxine-d6).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflow using protein precipitation.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor to product ion transitions for venlafaxine, O-desmethylvenlafaxine, and Venlafaxine-d6 are monitored.
Caption: LC-MS/MS analysis workflow.
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Venlafaxine | 278.3 | 121.08 | 150 | Optimized (e.g., 25-35) |
| O-Desmethylvenlafaxine | 264.2 | 107.1 | 150 | Optimized (e.g., 25-35) |
| Venlafaxine-d6 | 284.4 | 121.0 | 150 | Optimized (e.g., 25-35) |
Note: The specific collision energy should be optimized for the instrument in use.
Table 2: Method Validation Parameters
| Parameter | Venlafaxine | O-Desmethylvenlafaxine |
| Linearity Range (ng/mL) | 2.0 - 500 | 2.0 - 500 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.0 | 2.0 |
| Intra-day Precision (%CV) | < 12.6 | < 12.6 |
| Inter-day Precision (%CV) | < 12.6 | < 12.6 |
| Accuracy (% Bias) | -9.8 to +3.9 | -9.8 to +3.9 |
| Recovery (%) | > 80 | > 80 |
Data is representative and compiled from various sources.[5]
Conclusion
This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in human plasma. The use of a deuterated internal standard, Venlafaxine-d6, ensures the accuracy and precision of the results. The method demonstrates excellent sensitivity, linearity, and recovery, making it well-suited for high-throughput bioanalytical applications in both clinical and research settings.
References
- 1. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Venlafaxine in Human Plasma using Venlafaxine N-oxide-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of venlafaxine (B1195380) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Venlafaxine N-oxide-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, making it suitable for high-throughput analysis in research and drug development settings. Chromatographic separation is performed on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the reliable quantification of venlafaxine in a complex biological matrix.
Introduction
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. Accurate and reliable quantification of venlafaxine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the analytical method.[1] This application note details a validated LC-MS/MS method for the quantification of venlafaxine in human plasma, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Analytes: Venlafaxine hydrochloride
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (reagent grade)
-
Reagents: Deionized water, Human plasma (drug-free)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Pipettes and general laboratory glassware
Chromatographic Conditions
A reverse-phase HPLC or UHPLC system equipped with a C18 analytical column is suitable for the separation of venlafaxine and its internal standard.
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for the detection of venlafaxine and this compound. The optimized MRM transitions are provided in the table below. The molecular weight of this compound is 299.44 g/mol . A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Venlafaxine | 278.2 | 121.1 | 200 | 25 |
| This compound (IS) | 300.4 | 284.4 | 200 | 20 |
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve venlafaxine hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the venlafaxine stock solution in 50:50 methanol:water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all samples except the blank.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Data Analysis
The concentration of venlafaxine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The linearity of the method is assessed using a weighted (1/x²) linear regression model.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this method, based on typical validation results for similar assays.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Recovery | Consistent and reproducible | > 85% |
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Venlafaxine | 1 - 500 | 1 | 3.5 - 8.2 | 4.1 - 9.5 | -5.2 to 6.8 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of venlafaxine.
Caption: MRM fragmentation of Venlafaxine and its internal standard.
References
Application Note: High-Throughput Quantification of Venlafaxine and its Metabolites in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Venlafaxine (B1195380) is an antidepressant medication belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[1][2] It is prescribed for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] Venlafaxine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV).[1] Both venlafaxine and ODV contribute to the therapeutic effect.[1] Other minor metabolites include N-desmethylvenlafaxine (NDV), N,O-didesmethylvenlafaxine (NODDV), and N,N-didesmethylvenlafaxine (NNDDV).[3] Accurate and reliable quantification of venlafaxine and its metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[4] This application note provides a detailed protocol for the simultaneous determination of venlafaxine and its metabolites in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Mechanism of Action
Venlafaxine exerts its therapeutic effect by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) at the presynaptic terminal.[1][2] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors.[1][5] At lower doses, venlafaxine predominantly inhibits serotonin reuptake, while at higher doses, it also inhibits norepinephrine reuptake.[2] It has a weak inhibitory effect on dopamine (B1211576) reuptake at very high doses.[1][2]
Experimental Protocols
A variety of analytical methods are available for the quantification of venlafaxine and its metabolites, including High-Performance Liquid Chromatography with UV (HPLC-UV) or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] However, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is often preferred due to its high sensitivity, selectivity, and suitability for high-throughput analysis.[4][9]
The following protocol details an LC-MS/MS method with a protein precipitation sample preparation, a common and efficient technique for plasma samples.[4][10]
Protocol 1: LC-MS/MS with Protein Precipitation
1. Materials and Reagents
-
Venlafaxine, O-desmethylvenlafaxine, and other metabolites reference standards
-
Stable isotope-labeled internal standard (e.g., Venlafaxine-d11)[4]
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and formic acid[4]
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma
-
Calibrated micropipettes, 1.5 mL polypropylene (B1209903) centrifuge tubes, and autosampler vials
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL polypropylene tube.[9]
-
Add 50 µL of the internal standard working solution to all tubes except for the blank plasma.
-
Vortex briefly to mix.
-
Add 600 µL of acetonitrile (containing 0.43% formic acid) to precipitate the plasma proteins.[9][11]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
4. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., Hypurity cyano, 50 mm x 4.6 mm, 5 µm)[9]
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) in water and methanol.[12]
-
Flow Rate: 0.30 mL/min[12]
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
5. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Alternative Protocols
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is another common technique for sample clean-up.[13]
-
To 0.5 mL of plasma, add the internal standard.
-
Add an extraction solvent such as a mixture of isoamyl alcohol and hexane.[14]
-
Vortex and centrifuge to separate the layers.
-
The organic layer is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE can provide cleaner extracts compared to protein precipitation and LLE.[13][15]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
The eluate is then evaporated and reconstituted for analysis.
Data Presentation: Summary of Quantitative Data
The performance of different analytical methods for the quantification of venlafaxine and its primary metabolite, O-desmethylvenlafaxine, is summarized in the tables below.
Table 1: LC-MS/MS Methods
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias or %RE) | Recovery (%) | Citation |
| Venlafaxine | 2.0 - 500 | 2.0 | < 12.6 | < 12.6 | -9.8 to +3.9 | - | [9] |
| ODV | 2.0 - 500 | 2.0 | < 12.6 | < 12.6 | -9.8 to +3.9 | - | [9] |
| Venlafaxine | 0.200 - 200 | 0.200 | < 13 | < 13 | +/- 5.3 | > 88 | [12][14] |
| ODV | 0.200 - 200 | 0.200 | < 13 | < 13 | +/- 3.6 | > 88 | [12][14] |
| Venlafaxine | 1.0 - 200.0 | 1.0 | < 10.1 | < 10.1 | +/- 10.0 | - | [16] |
| Venlafaxine & Metabolites | 5 - 800 | 5 | 1.9 - 9.3 | 1.9 - 9.3 | - | > 96 | [3] |
Table 2: HPLC Methods (UV and Fluorescence Detection)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Recovery (%) | Detector | Citation |
| Venlafaxine | 1 - 300 | 1 | 1.8 - 14.1 | 1.8 - 14.1 | 92.7 - 108.1 | 85.0 - 95.7 | Fluorescence | [6] |
| ODV | 1 - 300 | 1 | 1.8 - 14.1 | 1.8 - 14.1 | 92.7 - 108.1 | 85.0 - 95.7 | Fluorescence | [6] |
| Venlafaxine | 5 - 1000 | 5 | < 11.5 | < 8 | -2.10 to 2.02 | - | UV | [17] |
| ODV | 5 - 1000 | 5 | < 11.5 | < 8 | -2.10 to 2.02 | - | UV | [17] |
| Venlafaxine | 10 - 1000 | 10 | 5.0 - 10.7 | 5.0 - 10.7 | 85 - 110% | > 50 | GC-MS | [7] |
This application note provides a comprehensive guide for the development and implementation of a method for the quantification of venlafaxine and its metabolites in plasma. The detailed LC-MS/MS protocol with protein precipitation offers a sensitive, specific, and high-throughput solution suitable for various research and clinical applications. The summarized data from different analytical techniques allows for an informed decision on the most appropriate method based on the specific requirements of the study, such as required sensitivity, available instrumentation, and sample throughput.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
- 3. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid solid-phase extraction coupled with GC-MS method for the determination of venlafaxine in rat plasma: Application to the drug-drug pharmacokinetic interaction study of venlafaxine combined with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychiatriapolska.pl [psychiatriapolska.pl]
- 15. Simultaneous measurement of venlafaxine and its major metabolite, oxydesmethylvenlafaxine, in human plasma by high-performance liquid chromatography with coulometric detection and utilisation of solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Venlafaxine Analysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of venlafaxine (B1195380) and its primary metabolite, O-desmethylvenlafaxine (ODV), from various biological matrices. The selection of an appropriate sample preparation technique is critical for accurate and reliable quantification in therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. The following sections detail common extraction methodologies, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supplemented with quantitative data and step-by-step protocols.
Introduction to Venlafaxine Analysis
Venlafaxine is a widely prescribed antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class. Monitoring its concentration, along with its active metabolite ODV, in biological fluids is essential for optimizing dosage, ensuring patient compliance, and investigating potential toxicity. The complexity of biological matrices necessitates effective sample preparation to remove interfering substances and concentrate the analytes of interest prior to chromatographic analysis.
Comparison of Sample Preparation Techniques
The choice of a sample preparation method depends on factors such as the biological matrix, the required sensitivity, sample throughput, and available resources. Below is a summary of the performance of the most common techniques for venlafaxine analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery (%) | 74 - 95%[1] | 70 - 100%[1][2] | >80% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[1][2] | 1 - 5 ng/mL[1] | Not consistently reported |
| Limit of Quantification (LOQ) | 0.5 - 3 ng/mL[1][3] | 1.0 ng/mL[4] | 2.0 ng/mL[5] |
| Linearity Range (ng/mL) | 1 - 1000[1][2][3] | 0.2 - 2000[1][2] | 2.0 - 500[5] |
| Solvent Consumption | Moderate | High | Low |
| Labor Intensity | Low to Moderate | High | Low |
| Cost | Moderate to High | Low | Low |
Experimental Protocols
Detailed methodologies for each of the key sample preparation techniques are provided below. These protocols are representative and may require optimization based on the specific laboratory conditions and analytical instrumentation.
Solid-Phase Extraction (SPE) Protocol for Human Plasma/Serum
SPE is a highly selective method that provides clean extracts, making it suitable for sensitive analytical techniques like LC-MS/MS.[2]
Materials:
-
SPE Cartridges (e.g., C8, C18, or hydrophilic-lipophilic balanced)[1][2]
-
Biological sample (plasma or serum)
-
Internal Standard (IS) solution (e.g., venlafaxine-d6, clomipramine, or nadolol)[1][5][6]
-
Conditioning Solvent: Methanol[2]
-
Equilibration Solvent: Deionized Water[2]
-
Washing Solvent: e.g., 30% Methanol (B129727) in water[1]
-
Elution Solvent: e.g., Acetonitrile (B52724)/trifluoroacetic acid mixture or Methanol[1][2]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution Solvent (mobile phase)
Protocol:
-
Sample Pre-treatment: To an aliquot of plasma or serum (e.g., 1 mL), add the internal standard. Vortex to mix. Some protocols may require acidification, for instance, with orthophosphoric acid.[6]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol.[2]
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 mL of deionized water.[2]
-
Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of the washing solvent (e.g., 30% methanol in water) to remove polar interferences.[1]
-
Elution: Elute the analytes (venlafaxine and ODV) with 1-2 mL of the elution solvent.[1][2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow for Venlafaxine Analysis.
Liquid-Liquid Extraction (LLE) Protocol for Human Plasma/Serum
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is known for achieving high recovery rates for venlafaxine.[1][7]
Materials:
-
Biological sample (plasma or serum)
-
Internal Standard (IS) solution
-
pH adjusting solution (e.g., 10 M NaOH)[1]
-
Extraction Solvent: e.g., Hexane-ethyl acetate (B1210297) mixture (80:20, v/v) or a mixture of chloroform, 2-propanol, and n-heptane (960:14:26, v/v/v)[1]
-
Centrifuge
-
Evaporator
-
Reconstitution Solvent (mobile phase)
Protocol:
-
Sample Preparation: In a centrifuge tube, add an aliquot of the biological sample (e.g., 1 mL) and the internal standard.
-
pH Adjustment: Add the pH adjusting solution to raise the pH of the sample, ensuring venlafaxine and ODV are in their non-ionized form for efficient extraction into an organic solvent.[2]
-
Extraction: Add the extraction solvent (e.g., 3 mL) to the sample. Vortex vigorously for several minutes to facilitate the transfer of the analytes into the organic phase.[2]
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.[2]
-
Collection: Carefully transfer the upper organic layer containing the analytes to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.[2]
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) Workflow for Venlafaxine.
Protein Precipitation (PPT) Protocol for Human Plasma
PPT is a rapid and simple method for removing proteins from biological samples. While less clean than SPE or LLE, it is often sufficient for robust analytical methods like LC-MS/MS.
Materials:
-
Human plasma sample (e.g., 200 µL)[5]
-
Internal Standard (IS) solution
-
Precipitating Agent: e.g., 0.43% formic acid in acetonitrile[5]
-
Centrifuge
Protocol:
-
Sample and IS: In a microcentrifuge tube, pipette the plasma sample and add the internal standard.
-
Precipitation: Add the precipitating agent (e.g., 3 volumes relative to the plasma volume). Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis or subjected to an evaporation and reconstitution step if further concentration is needed.
Workflow Diagram:
Caption: Protein Precipitation (PPT) Workflow for Venlafaxine Analysis.
Sample Preparation for Other Matrices
-
Urine: For urine samples, a simple "dilute-and-shoot" approach may be feasible after centrifugation to remove particulates, especially for sensitive LC-MS/MS methods.[8] Alternatively, SPE can be employed for cleaner extracts and higher concentration factors.[9]
-
Hair: Hair analysis for venlafaxine typically involves decontamination of the hair sample, followed by pulverization and extraction with an organic solvent like methanol or a methanol/acetonitrile mixture.[10][11] SPE can be used for further cleanup of the extract.[11]
-
Dried Blood Spots (DBS): A punched-out section of the dried blood spot is extracted, commonly with a mixture of acetonitrile and methanol.[12]
Conclusion
The optimal sample preparation technique for venlafaxine analysis is dependent on the specific requirements of the study. SPE offers the cleanest extracts and is well-suited for a variety of analytical platforms. LLE provides high recovery and is a cost-effective alternative, while PPT is a rapid and simple method ideal for high-throughput applications, particularly when coupled with LC-MS/MS. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.
References
- 1. psychiatriapolska.pl [psychiatriapolska.pl]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Neonatal hair analysis by liquid chromatography-high-resolution mass spectrometry to reveal gestational exposure to venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Antidepressants in Hair via UHPLC-MS/MS as a Complementary Informative Tool for Clinical and Forensic Toxicological Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of Venlafaxine and Its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of the antidepressant drug venlafaxine (B1195380) and its primary metabolites. The methodologies outlined are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and anxiety.[1] It is a chiral compound, administered as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers, which exhibit different pharmacological activities.[1] The primary and pharmacologically active metabolite of venlafaxine is O-desmethylvenlafaxine (ODV), which is also a marketed antidepressant.[2][3] Other metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODDV).[2] The stereoselective metabolism of venlafaxine underscores the importance of analytical methods capable of separating and quantifying the individual enantiomers and metabolites.[4]
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of venlafaxine and its metabolites in various biological matrices.[5] These methods offer the necessary sensitivity and selectivity for accurate quantification.[2] This document details protocols for both achiral and chiral separations.
Metabolic Pathway of Venlafaxine
The metabolic pathway of venlafaxine primarily involves O- and N-demethylation mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 for O-demethylation and CYP3A4 for N-demethylation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Venlafaxine N-oxide-d6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Venlafaxine (B1195380) N-oxide-d6 in a biological matrix, intended for researchers, scientists, and drug development professionals. The protocol outlines sample preparation, chromatographic separation, and optimized mass spectrometry parameters for the accurate detection of this stable isotope-labeled metabolite. The provided methodologies and data are designed to be readily implemented in a laboratory setting for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. The metabolism of venlafaxine is extensive, with one of the metabolic pathways involving N-oxidation to form Venlafaxine N-oxide. To accurately study the pharmacokinetics and metabolic fate of venlafaxine, stable isotope-labeled internal standards, such as Venlafaxine N-oxide-d6, are crucial for reliable quantification by LC-MS/MS. This document provides a comprehensive protocol for the detection of this compound, including detailed mass spectrometry parameters and a complete experimental workflow.
Experimental
Materials and Reagents
-
This compound standard
-
Venlafaxine N-oxide standard
-
Internal Standard (IS) (e.g., Venlafaxine-d6)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)
Sample Preparation
A solid-phase extraction (SPE) method is recommended for sample clean-up and concentration.
-
Spiking: To 100 µL of the biological matrix (e.g., plasma), add the appropriate amount of this compound working standard and the internal standard.
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient can be optimized, for example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Venlafaxine N-oxide | 294.2 | 277.2 | 100 | 30 | 15 |
| 58.1 | 35 | ||||
| This compound | 300.2 | 283.2 | 100 | 30 | 15 |
| 64.1 | 35 | ||||
| Venlafaxine-d6 (IS) | 284.2 | 64.1 | 100 | 40 | 35 |
Note: The provided cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway Diagram
The metabolism of venlafaxine to Venlafaxine N-oxide is a direct enzymatic process. A signaling pathway diagram is not applicable in this context. However, a metabolic pathway diagram is provided below for clarity.
Caption: Metabolic pathway of Venlafaxine to Venlafaxine N-oxide.
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the quantification of this compound. The protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometry parameters. This method is suitable for high-throughput analysis in a research or drug development setting, enabling accurate and precise measurement of this key venlafaxine metabolite. The provided parameters and workflows can be adapted to specific laboratory instrumentation and requirements.
Application Notes and Protocols for the Use of Venlafaxine N-oxide-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Venlafaxine (B1195380) N-oxide-d6 in the pharmacokinetic analysis of Venlafaxine N-oxide. Venlafaxine N-oxide is a significant metabolite of the widely prescribed antidepressant venlafaxine and is also under investigation as a prodrug to potentially improve the pharmacokinetic profile of the parent compound. Accurate quantification of Venlafaxine N-oxide in biological matrices is crucial for these studies. Venlafaxine N-oxide-d6 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for this purpose, ensuring high accuracy and precision in bioanalytical methods.
Introduction to Venlafaxine N-oxide and the Role of its Deuterated Analog
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) extensively metabolized in the liver. One of its metabolites is Venlafaxine N-oxide. The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine groups. As a metabolite, quantifying Venlafaxine N-oxide is important for a complete understanding of venlafaxine's disposition in the body. Furthermore, Venlafaxine N-oxide has been explored as a prodrug of venlafaxine, which, upon administration, would be converted to the active parent drug. This approach could potentially offer clinical benefits such as an extended duration of action and a more favorable side-effect profile due to blunted peak plasma concentrations.
In pharmacokinetic studies, the use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). This compound, where six hydrogen atoms have been replaced by deuterium, is the ideal internal standard for the bioanalysis of Venlafaxine N-oxide. Its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any variability in the analytical process.
Experimental Protocols
The following protocols are representative examples for the quantification of Venlafaxine N-oxide in plasma samples using this compound as an internal standard.
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the efficient extraction of Venlafaxine N-oxide from plasma, a common procedure in pharmacokinetic studies.
Materials:
-
Human or animal plasma samples (stored at -80°C)
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
5% Methanol in water
-
SPE cartridges (e.g., Oasis HLB)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Methodology:
-
Thaw frozen plasma samples on ice. Vortex for 10 seconds to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Vortex mix for 10 seconds.
-
Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma samples onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube or 96-well plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Venlafaxine N-oxide and its deuterated internal standard.
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from other metabolites and matrix components. For example:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: e.g., 150°C
-
Desolvation Temperature: e.g., 500°C
-
MRM Transitions: The following are proposed MRM transitions. These should be optimized for the specific instrument being used.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized for clarity and ease of comparison.
Mass Spectrometry Parameters
The following table outlines the proposed MRM transitions and optimized parameters for the analysis of Venlafaxine N-oxide and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Venlafaxine N-oxide | 294.2 | 58.1 | 100 | 35 | 80 |
| This compound | 300.2 | 64.1 | 100 | 35 | 80 |
Pharmacokinetic Parameters of Venlafaxine N-oxide (Illustrative Example)
The following table presents a template for the pharmacokinetic parameters of Venlafaxine N-oxide following oral administration. The values provided are for illustrative purposes only and should be replaced with experimental data.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 150 ± 45 |
| Tmax (Time to Cmax) | h | 4.0 ± 1.5 |
| AUC0-t (Area under the curve from 0 to t) | ng·h/mL | 1200 ± 350 |
| AUC0-inf (Area under the curve to infinity) | ng·h/mL | 1350 ± 400 |
| t1/2 (Elimination Half-life) | h | 8.0 ± 2.5 |
| CL/F (Apparent Total Clearance) | L/h/kg | 2.5 ± 0.8 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 28 ± 7 |
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Metabolic pathway of Venlafaxine.
Caption: Mechanism of action of Venlafaxine.
Application of Venlafaxine N-oxide-d6 in Therapeutic Drug Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the therapeutic drug monitoring (TDM) of venlafaxine (B1195380) and its metabolites. While the primary focus of this document is on established methods for venlafaxine and its major active metabolite, O-desmethylvenlafaxine, it also addresses the potential role of Venlafaxine N-oxide-d6.
A Note on this compound: Comprehensive literature searches for specific applications of this compound in routine therapeutic drug monitoring of the parent compound, venlafaxine, did not yield detailed protocols. Venlafaxine N-oxide is a known metabolite of venlafaxine. Therefore, it is plausible that this compound serves as an internal standard for the quantification of the Venlafaxine N-oxide metabolite itself, which may be relevant in specific metabolic or toxicological studies rather than routine TDM for dose adjustment of the parent drug. The following protocols and data are based on the widely adopted use of other deuterated venlafaxine analogs (e.g., Venlafaxine-d6) for the TDM of venlafaxine and its primary, pharmacologically active metabolite, O-desmethylvenlafaxine.
Introduction to Therapeutic Drug Monitoring of Venlafaxine
Venlafaxine is an antidepressant medication of the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[1] Therapeutic drug monitoring (TDM) of venlafaxine is a valuable tool for optimizing treatment by ensuring that the drug concentration is within the therapeutic range, thereby maximizing efficacy while minimizing the risk of adverse effects.[2][3] TDM is particularly important for venlafaxine due to significant inter-individual variability in its metabolism, primarily mediated by the polymorphic enzyme CYP2D6.[4] Monitoring the parent drug, venlafaxine (VEN), and its active metabolite, O-desmethylvenlafaxine (ODV), is common practice.[1]
Stable isotope-labeled internal standards, such as Venlafaxine-d6, are crucial for accurate and precise quantification of venlafaxine and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] These internal standards compensate for variations in sample preparation and matrix effects.[5]
Experimental Protocols
Quantification of Venlafaxine and O-desmethylvenlafaxine in Human Plasma by LC-MS/MS
This protocol describes a common method for the simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma using a deuterated internal standard.
2.1.1. Materials and Reagents
-
Analytes: Venlafaxine, O-desmethylvenlafaxine
-
Internal Standard (IS): Venlafaxine-d6[5]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)
-
Biological Matrix: Drug-free human plasma
2.1.2. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in TDM.
-
To 100 µL of plasma sample (calibrator, quality control, or patient sample), add 20 µL of Venlafaxine-d6 internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
2.1.4. Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are commonly used for the detection of venlafaxine, O-desmethylvenlafaxine, and Venlafaxine-d6.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.2 | 58.1 |
| O-desmethylvenlafaxine | 264.0 | 58.1 |
| Venlafaxine-d6 (IS) | 284.2 | 64.1 |
Data Presentation
The following tables summarize typical quantitative data for the LC-MS/MS method for venlafaxine and O-desmethylvenlafaxine.
Table 1: Method Validation Parameters
| Parameter | Venlafaxine | O-desmethylvenlafaxine |
| Linearity Range | 3-300 ng/mL[7] | 6-600 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99[7] | > 0.99[7] |
| Lower Limit of Quantitation (LLOQ) | 3 ng/mL[7] | 6 ng/mL[7] |
| Intra-day Precision (%CV) | < 10%[7] | < 10%[7] |
| Inter-day Precision (%CV) | < 10%[7] | < 10%[7] |
| Accuracy (% Bias) | Within ±10%[7] | Within ±10%[7] |
| Recovery | 95.9%[7] | 81.7%[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the therapeutic drug monitoring of venlafaxine using LC-MS/MS.
Caption: Workflow for Venlafaxine TDM by LC-MS/MS.
Metabolic Pathway of Venlafaxine
The following diagram illustrates the primary metabolic pathway of venlafaxine.
Caption: Simplified Metabolic Pathway of Venlafaxine.
Conclusion
The therapeutic drug monitoring of venlafaxine is a critical component of personalized medicine for the treatment of depression and other mood disorders. The use of deuterated internal standards, such as Venlafaxine-d6, in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the accurate quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in patient plasma. While specific protocols for this compound in routine TDM are not widely documented, the principles and methods outlined in this document provide a solid foundation for researchers and clinicians involved in the therapeutic monitoring of venlafaxine. Further research may elucidate the role of monitoring other metabolites, such as Venlafaxine N-oxide, in specific clinical or research settings.
References
- 1. Therapeutic drug monitoring of racemic venlafaxine and its main metabolites in an everyday clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Venlafaxine oxidation in vitro is catalysed by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Venlafaxine and its Metabolites in Human Urine using Venlafaxine N-oxide-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of venlafaxine (B1195380) (VEN) and its major metabolite, O-desmethylvenlafaxine (ODV), in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Venlafaxine N-oxide-d6, ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup prior to analysis.
Introduction
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Monitoring the urinary concentrations of venlafaxine and its active metabolite, O-desmethylvenlafaxine, is crucial for assessing patient adherence, managing therapeutic outcomes, and investigating the pharmacokinetic profile of the drug. LC-MS/MS has emerged as the preferred analytical technique for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the quantitative results.
Experimental
Materials and Reagents
-
Analytes: Venlafaxine hydrochloride, O-desmethylvenlafaxine succinate
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium (B1175870) acetate, Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human urine
-
Labware: Calibrated micropipettes, 15 mL polypropylene (B1209903) centrifuge tubes, autosampler vials
-
SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of venlafaxine, O-desmethylvenlafaxine, and this compound in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine sample (calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in deionized water, followed by 2 mL of methanol.
-
Elution: Elute the analytes and internal standard with 2 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following MRM transitions should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.2 | 121.1 |
| O-desmethylvenlafaxine | 264.2 | 107.1 |
| This compound (IS) | 300.2 | 121.1 |
Method Validation
The method should be validated according to established bioanalytical method validation guidelines. Typical performance characteristics are summarized below.
Quantitative Data Summary
| Parameter | Venlafaxine | O-desmethylvenlafaxine |
| Linearity Range | 10 - 2000 ng/mL | 10 - 2000 ng/mL |
| Correlation (r²) | > 0.99 | > 0.99 |
| LLOQ | 10 ng/mL | 10 ng/mL |
| Accuracy | Within ±15% of nominal concentration | Within ±15% of nominal concentration |
| Precision (%CV) | < 15% | < 15% |
| Recovery | > 85% | > 85% |
Conclusion
This application note provides a detailed protocol for the reliable and sensitive quantification of venlafaxine and O-desmethylvenlafaxine in human urine using this compound as an internal standard. The described LC-MS/MS method, coupled with a solid-phase extraction procedure, offers excellent accuracy, precision, and a wide linear dynamic range, making it highly suitable for high-throughput analysis in a clinical research setting.
Visualizations
Caption: Experimental workflow for the analysis of venlafaxine in urine.
Caption: Logical relationship of analytes and the internal standard.
Application Notes and Protocols for Venlafaxine N-oxide-d6 in In Vitro Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), is an antidepressant medication extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. Understanding its metabolic profile is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring therapeutic efficacy and safety. In vitro metabolism assays are indispensable tools in drug development for characterizing the metabolic pathways of new chemical entities and existing drugs like venlafaxine.
The use of stable isotope-labeled internal standards, such as Venlafaxine N-oxide-d6, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated standard to the analyte ensure accurate and precise quantification by compensating for variations in sample processing and matrix effects. This document provides detailed application notes and protocols for the use of this compound in in vitro metabolism assays of venlafaxine.
Application of this compound
This compound serves as an ideal internal standard for the quantification of venlafaxine and its metabolites in various in vitro systems, including:
-
Human Liver Microsomes (HLM): To determine the kinetic parameters of venlafaxine metabolism by CYP enzymes.
-
Liver S9 Fractions: To study both Phase I and Phase II metabolic pathways.
-
Recombinant Human CYP Enzymes: To identify the specific CYP isoforms responsible for venlafaxine metabolism.
-
Hepatocytes: To investigate the overall hepatic metabolism and clearance of venlafaxine in a more complete cellular system.
Venlafaxine Metabolism Overview
Venlafaxine undergoes extensive hepatic metabolism. The major metabolic pathway is O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), which is primarily catalyzed by CYP2D6.[1][2][3][4] A minor pathway is N-demethylation to N-desmethylvenlafaxine (NDV), mediated by CYP3A4, CYP2C19, and CYP2C9.[2][5] Both ODV and NDV can be further metabolized.[5]
dot
Caption: Major metabolic pathways of Venlafaxine.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro metabolism studies of venlafaxine.
Table 1: Michaelis-Menten Kinetic Parameters for Venlafaxine O-demethylation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (μM) | 41 | [2] |
| Vmax (nmol/min/mg protein) | 0.36 | [2] |
| Km (μM) for CYP2D6 | 23.2 | [2] |
Table 2: Inhibition Constants (Ki) of Various Drugs on Venlafaxine O-demethylation (CYP2D6 activity)
| Inhibitor | Ki (μM) | Reference |
| Quinidine (B1679956) | 0.04 | [2] |
| Paroxetine | 0.17 | [2] |
| Imipramine (B1671792) | 3.9 | [6][7] |
| Desipramine (B1205290) | 1.7 | [6][7] |
Table 3: Inhibition of CYP Isoforms by Venlafaxine
| CYP Isoform | Inhibition Metric | Value (μM) | Reference |
| CYP2D6 | Ki | 41.0 | [6][7] |
| CYP1A2 | IC50 | >1000 | [6][7] |
| CYP2C9 | IC50 | >1000 | [6][7] |
| CYP3A4 | IC50 | >1000 | [6][7] |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) of Venlafaxine Metabolism in Human Liver Microsomes (HLM)
dot
Caption: Workflow for determining Venlafaxine metabolism kinetics in HLM.
1. Materials and Reagents:
-
Venlafaxine hydrochloride
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
2. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of venlafaxine and this compound in methanol (e.g., 1 mg/mL).
-
Prepare working solutions of venlafaxine by serial dilution in phosphate buffer to achieve a range of concentrations for the assay (e.g., 0.5 µM to 500 µM).
-
Prepare the internal standard working solution by diluting the stock solution in acetonitrile (e.g., 100 ng/mL). This will also serve as the quenching solution.
-
-
Incubation:
-
In a microcentrifuge tube, add the HLM suspension (to a final protein concentration of, for example, 0.5 mg/mL) and the venlafaxine working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes) in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing this compound (e.g., 400 µL).
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of O-desmethylvenlafaxine.
-
The use of this compound as an internal standard will correct for any variability in sample preparation and instrument response.
-
-
Data Analysis:
-
Plot the rate of O-desmethylvenlafaxine formation against the venlafaxine concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
-
Protocol 2: CYP450 Inhibition Assay - Determining the IC50 of a Test Compound on Venlafaxine Metabolism
1. Principle: This assay determines the concentration of a test compound that inhibits the metabolism of venlafaxine by 50% (IC50). A probe substrate for a specific CYP enzyme (in this case, venlafaxine for CYP2D6) is incubated with a human liver microsomal preparation in the presence of varying concentrations of the inhibitor.
2. Procedure:
-
Follow the same incubation procedure as in Protocol 1, with the following modifications:
-
Use a single concentration of venlafaxine, typically at or below the Km value (e.g., 20 µM).
-
In the pre-incubation step, add varying concentrations of the test compound (the potential inhibitor).
-
Include a positive control inhibitor (e.g., quinidine for CYP2D6).
-
Include a negative control (no inhibitor).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
LC-MS/MS Method Parameters
The following are typical parameters for the LC-MS/MS analysis of venlafaxine and its metabolites. These should be optimized for the specific instrumentation used.
Table 4: Example LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with low %B, ramp up to high %B, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Venlafaxine) | m/z 278.3 → 121.1 |
| MRM Transition (ODV) | m/z 264.3 → 107.1 |
| MRM Transition (this compound) | To be determined empirically (e.g., m/z 300.4 → [product ion]) |
Note: The exact MRM transition for this compound will depend on its fragmentation pattern and should be optimized during method development.
Conclusion
This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based in vitro metabolism assays ensures the generation of high-quality, reliable data for the characterization of venlafaxine's metabolic profile. The protocols and data presented in this document provide a comprehensive guide for the effective implementation of this compound in your research.
References
- 1. benchchem.com [benchchem.com]
- 2. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Venlafaxine oxidation in vitro is catalysed by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Venlafaxine N-oxide-d6
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects during the quantitative analysis of venlafaxine (B1195380) using Venlafaxine N-oxide-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of venlafaxine?
A: In the context of liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of the ionization efficiency of a target analyte, such as venlafaxine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[2][3] Common sources of matrix effects in biological samples include salts, proteins, and phospholipids.[1]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended?
A: A stable isotope-labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects.[1][4] this compound, being a deuterated analog of venlafaxine, has nearly identical chemical and physical properties.[4] This ensures that it behaves similarly to the analyte during sample preparation, chromatography, and ionization.[4][5] Any variations in extraction recovery or ionization efficiency that affect venlafaxine will be mirrored by this compound, allowing for accurate correction and reliable quantification.[1][4]
Q3: How can I detect and quantify matrix effects in my venlafaxine assay?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][6] A constant flow of venlafaxine is infused into the mass spectrometer post-column, while a blank extracted matrix sample is injected. Dips or rises in the signal baseline indicate the presence of matrix effects.[2][6]
-
Post-Extraction Spiking: This is a quantitative approach to determine the magnitude of matrix effects.[2] The signal response of venlafaxine spiked into an extracted blank matrix is compared to the response of venlafaxine in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[2]
Q4: What are the key strategies to minimize matrix effects?
A: The primary strategies to mitigate matrix effects can be grouped into three main categories:
-
Effective Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[1][7][8]
-
Optimized Chromatographic Separation: Modifying chromatographic conditions to separate the analyte peak from co-eluting matrix components can significantly reduce interference.[6][8]
-
Use of an Appropriate Internal Standard: Employing a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for unavoidable matrix effects.[1][5]
Troubleshooting Guide
Issue 1: Significant Ion Suppression or Enhancement Observed
-
Cause: Inadequate removal of interfering matrix components such as phospholipids.
-
Solution: Improve the sample preparation method.
-
Recommendation 1: Optimize your existing Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol. For LLE, experiment with different organic solvents and pH adjustments.[1] For SPE, evaluate different sorbent types (e.g., C18, polymeric) and optimize the wash and elution steps.[1]
-
Recommendation 2: Consider switching your extraction technique. If you are using Protein Precipitation (PPT), which is known for leaving more matrix components behind, consider moving to LLE or SPE for a cleaner extract.[2]
-
Recommendation 3: Implement phospholipid removal strategies. Specific SPE cartridges or plates designed for phospholipid depletion can be highly effective.[9]
-
Issue 2: Poor Recovery of Venlafaxine and/or this compound
-
Cause: The chosen extraction method may not be optimal for the physicochemical properties of venlafaxine, leading to its loss during sample preparation.[1]
-
Solution: Evaluate and optimize the extraction protocol.
-
Recommendation 1 (for LLE): Adjust the pH of the aqueous phase. Venlafaxine is a basic compound, and its extraction efficiency is highly dependent on pH. Ensure the pH is adjusted to keep venlafaxine in its non-ionized form to facilitate its transfer into the organic solvent.[1]
-
Recommendation 2 (for SPE): Ensure the chosen sorbent and elution solvent are appropriate. The elution solvent must be strong enough to desorb the analytes from the sorbent.[2]
-
Recommendation 3: Verify the stability of venlafaxine and its N-oxide-d6 internal standard under the extraction and storage conditions.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Cause: Uncompensated matrix effects that vary between different samples or sample lots.[1]
-
Solution: Ensure the proper use and timing of the internal standard addition.
-
Recommendation 1: Add this compound to the samples as early as possible in the sample preparation workflow.[4] This ensures that it experiences the same processing conditions as the analyte, allowing it to compensate for variability in extraction efficiency and matrix effects.[4]
-
Recommendation 2: Verify the co-elution of venlafaxine and this compound. While their chromatographic behavior is nearly identical, significant differences in retention time can lead to differential matrix effects and compromise accurate correction.[4]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Venlafaxine Analysis
| Technique | Reported Recovery (%) | Advantages | Disadvantages | Citations |
| Liquid-Liquid Extraction (LLE) | >70% | High recovery, clean extracts | Labor-intensive, high solvent consumption | [2] |
| Solid-Phase Extraction (SPE) | >75% - 97% | High recovery, very clean extracts, can be automated | Method development can be complex and costly | [2] |
| Protein Precipitation (PPT) | >96% | Fast, simple, low cost | Can result in significant matrix effects due to less effective cleanup | [2][10] |
Table 2: Typical Bioanalytical Method Parameters for Venlafaxine
| Parameter | Typical Value | Citation |
| Lower Limit of Quantification (LLOQ) | 1.0 - 5.0 ng/mL | [2] |
| Linearity Range | 1.0 - 1000 ng/mL | [2] |
| Intra- & Inter-day Precision (%RSD) | < 15% | [2] |
| Accuracy (%RE) | Within ±15% | [2] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE)
This is a general guideline and should be optimized for specific laboratory conditions.
-
Sample Aliquot: Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.[2]
-
Internal Standard Addition: Add the working solution of this compound.
-
Alkalinization: Add a small volume of a basic solution (e.g., 2% aqueous ammonia) to raise the pH.[2]
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., hexane-ethyl acetate).[2]
-
Mixing: Vortex the tube for 1-2 minutes to ensure thorough mixing.[2]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.[2]
-
Transfer: Carefully transfer the upper organic layer to a clean tube.[2]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[2]
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.[2]
Protocol 2: General Solid-Phase Extraction (SPE)
This is a general protocol; the specific sorbent, conditioning, wash, and elution solvents will need to be optimized.
-
Condition the SPE cartridge: Pass the conditioning solvent (e.g., methanol) through the cartridge.[1]
-
Equilibrate the cartridge: Pass the equilibration solvent (e.g., water) through the cartridge.[1]
-
Load Sample: Load the pre-treated sample (plasma with this compound added) onto the cartridge.
-
Wash: Pass a wash solvent through the cartridge to remove interfering substances.
-
Elute: Elute the venlafaxine and this compound using an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.[2]
Visualizations
Caption: General experimental workflow for the bioanalysis of venlafaxine.
Caption: A troubleshooting workflow for addressing matrix effects.
Caption: Key strategies for mitigating matrix effects in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eijppr.com [eijppr.com]
- 9. benchchem.com [benchchem.com]
- 10. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Sensitivity for Venlafaxine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitivity of their liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of venlafaxine (B1195380).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of venlafaxine and its metabolites by LC-MS/MS.
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Recommendation |
| Inappropriate Mobile Phase pH | Venlafaxine is a basic compound. Ensure the mobile phase pH is optimized. An acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring the analyte is in a consistent protonated state.[1][2] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with Stationary Phase | Consider a different column chemistry, such as a phenyl column, which can offer different selectivity for aromatic compounds like venlafaxine.[2] |
| Column Degradation | Replace the analytical column. |
Issue 2: Low Signal Intensity or Sensitivity
| Possible Cause | Recommendation |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and temperature.[3] Venlafaxine ionizes well in positive ion mode.[4][5] |
| Inefficient Sample Extraction | Evaluate and optimize the sample preparation method. While protein precipitation is simple, it may not be sufficient for removing all interferences.[6] Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[5][7][8] |
| Matrix Effects (Ion Suppression) | Matrix effects can significantly reduce analyte signal.[7] Improve sample cleanup to remove interfering components like phospholipids.[7] A stable isotope-labeled internal standard (e.g., venlafaxine-d6) is highly recommended to compensate for matrix effects.[7][9] |
| Incorrect MRM Transitions | Confirm the precursor and product ion masses for venlafaxine and its metabolites. Commonly used transitions for venlafaxine are m/z 278.3 → 121.1 and for O-desmethylvenlafaxine m/z 264.3 → 107.1.[1][9][10] |
Issue 3: High Background Noise
| Possible Cause | Recommendation |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix Interferences | Enhance the sample preparation procedure to remove more of the biological matrix.[7] |
| Improperly Set MS Parameters | Optimize MS parameters to reduce electronic noise. |
Issue 4: Inconsistent or Irreproducible Results
| Possible Cause | Recommendation |
| Variable Matrix Effects | The use of a stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[7] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol. Automating the process can improve reproducibility. |
| LC System Instability | Check for leaks, ensure the pump is delivering a stable flow rate, and that the column temperature is consistent.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques for venlafaxine quantification in plasma?
A1: The most frequently employed techniques are:
-
Protein Precipitation (PPT): A simple and fast method, often using acetonitrile, but may result in significant matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. A common solvent mixture is hexane (B92381) and ethyl acetate (B1210297).[7][11] The pH of the aqueous sample should be adjusted to ensure venlafaxine is in its non-ionized form for efficient extraction into the organic phase.[7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[4][5][7][8]
Q2: What are the typical LC-MS/MS parameters for venlafaxine analysis?
A2: Below is a table summarizing typical parameters found in literature.
| Parameter | Typical Value/Condition |
| LC Column | Reversed-phase C18 or Phenyl (e.g., 50 x 2.1 mm, 1.7 µm)[2][10] |
| Mobile Phase A | Water with 0.1% formic acid or 2-10 mM ammonium (B1175870) acetate[1][12] |
| Mobile Phase B | Acetonitrile or Methanol[13] |
| Flow Rate | 0.3 - 0.8 mL/min[2][9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][9] |
| MRM Transition (Venlafaxine) | m/z 278.3 → 121.1[1][9][10] |
| MRM Transition (O-desmethylvenlafaxine) | m/z 264.3 → 107.1[1][9][10] |
Q3: How can I minimize matrix effects in my venlafaxine assay?
A3: Minimizing matrix effects is crucial for accurate and precise quantification. Key strategies include:
-
Improving Sample Preparation: Transition from protein precipitation to LLE or SPE to obtain a cleaner sample extract.[7]
-
Chromatographic Separation: Optimize the LC method to separate venlafaxine from co-eluting matrix components.
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like venlafaxine-d6 (B1429546) is the gold standard for compensating for matrix effects as it has nearly identical chemical and physical properties to the analyte.[7][9]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Venlafaxine from Plasma
-
To 200 µL of plasma, add 50 µL of internal standard solution (e.g., venlafaxine-d6).
-
Add 50 µL of a basifying agent (e.g., 1M NaOH) and vortex.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).[2][12]
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Venlafaxine from Plasma
-
Condition: Pass 1 mL of methanol (B129727) through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample (e.g., 200 µL of plasma diluted with 200 µL of 4% phosphoric acid).
-
Wash: Wash the cartridge with 1 mL of an appropriate wash solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute: Elute venlafaxine and its metabolites with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Visualizations
Caption: General experimental workflow for venlafaxine quantification.
Caption: Logical workflow for troubleshooting low sensitivity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HIGH THROUGHPUT AND SENSITIVE LC-MS/MS METHOD FOR THE ESTIMATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 13. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for Venlafaxine N-oxide-d6
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Venlafaxine (B1195380) N-oxide-d6, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor peak shape (tailing, fronting, or broad peaks) for Venlafaxine N-oxide-d6?
Poor peak shape in the analysis of this compound can stem from several factors, often related to its chemical properties and interaction with the chromatographic system. As a basic compound, it is prone to interactions that lead to peak tailing.[1][2]
Common causes include:
-
Secondary Interactions: The basic nature of this compound can lead to unwanted interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the column, a primary cause of peak tailing.[2]
-
Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can lead to inconsistent ionization of the analyte, contributing to poor peak shape.[1]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing.[2]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the column bed can lead to distorted peaks.[2]
-
System Issues: Problems like excessive extra-column volume (long tubing) or a partially blocked column frit can cause band broadening for all peaks.[2][3]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like this compound.[2]
Q2: My peak for this compound is tailing. What steps can I take to improve its shape?
To address peak tailing, focus on minimizing secondary interactions and optimizing chromatographic conditions.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-4.5) by using an acidic modifier like formic acid or phosphoric acid.[1] At a low pH, this compound will be consistently protonated, and the silanol groups on the column will be less likely to be ionized, thus reducing undesirable interactions.[1]
-
Use a High-Purity, End-Capped Column: Modern columns with high-purity silica (B1680970) and thorough end-capping have fewer active silanol sites available for secondary interactions.[4]
-
Consider a Different Stationary Phase: Columns with an embedded polar group or polar-endcapping can provide better peak shape for basic compounds.[4]
-
Reduce Injection Volume/Concentration: To rule out column overload, try diluting your sample and injecting a smaller volume.[2]
-
Increase Column Temperature: Raising the column temperature (e.g., to 30-40 °C) can improve mass transfer and lead to sharper peaks. However, be mindful of the analyte's stability at higher temperatures.[1]
Issue 2: Peak Fronting
While less common than tailing for basic compounds, peak fronting can still occur.
Q3: My this compound peak is fronting. What could be the cause?
Peak fronting is often associated with sample overload or solvent effects.[2]
Troubleshooting Steps:
-
Check for Mass Overload: This is a primary cause of peak fronting.[2] Dilute your sample and re-inject to see if the peak shape improves.[5]
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the initial mobile phase whenever possible. If the sample is dissolved in a much stronger solvent, it can cause the analyte to travel too quickly at the beginning of the column, leading to a distorted peak.[2]
-
Inspect the Column: A channel or void in the column packing can also lead to peak fronting. If this is suspected, replacing the column is the best solution.[5]
Issue 3: Broad Peaks
Q4: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?
When all peaks are broad, the issue is likely systemic rather than related to a specific chemical interaction.[2]
Troubleshooting Steps:
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has an appropriate internal diameter.[2]
-
Check for a Blocked Frit: A partially blocked inlet frit on the column can distort the sample band, causing broad peaks for all analytes.[3] Back-flushing the column (if recommended by the manufacturer) or replacing the frit may resolve this.[2]
-
Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the system.
-
Optimize Column Temperature: Operating at too low a temperature can decrease diffusion rates and lead to broader peaks. Ensure the column is properly thermostatted.[2]
Data Presentation
Table 1: Typical LC-MS/MS Method Parameters for Venlafaxine and its Metabolites
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1][6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1][6] |
| Flow Rate | 0.3 - 0.5 mL/min[1] |
| Gradient | Start at 5-10% B, ramp to 90-95% B |
| Column Temperature | 30-40 °C[1] |
| Injection Volume | 5-20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound in Plasma
This protocol provides a general guideline and may require optimization.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
2. Liquid Chromatography Method
-
Column: Use a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase:
-
Flow Rate: Set the flow rate to 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Ramp to 90% B
-
5-6 min: Hold at 90% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Re-equilibrate at 10% B
-
-
Column Temperature: Maintain at 40 °C.[1]
-
Injection Volume: Inject 10 µL of the prepared sample.
3. Mass Spectrometry Detection
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.[7]
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.[7]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound. These will need to be determined empirically if not already known.
Visualizations
Caption: A workflow for troubleshooting poor peak shape.
Caption: Impact of mobile phase pH on analyte-silanol interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Venlafaxine N-oxide-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of in-source fragmentation of Venlafaxine N-oxide-d6 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer. For this compound, this is particularly problematic as the N-oxide functional group is thermally labile. The primary fragmentation pathway is "deoxygenation," the loss of an oxygen atom, which converts the N-oxide back to the parent venlafaxine-d6 (B1429546). This can lead to an underestimation of the N-oxide metabolite and an overestimation of the parent compound, compromising the accuracy of quantitative studies.
Q2: What are the main factors that contribute to the in-source fragmentation of this compound?
A2: The two primary factors are:
-
High Ion Source Temperature: Elevated temperatures in the electrospray ionization (ESI) source provide the thermal energy that promotes the deoxygenation of the N-oxide.
-
High Cone Voltage/Declustering Potential: Higher voltages in this region of the ion source increase the energy of collisions between ions and gas molecules, which can also induce fragmentation.
Q3: How can I quickly check if in-source fragmentation of this compound is occurring in my experiment?
A3: Infuse a pure standard of this compound directly into the mass spectrometer. Monitor for the presence and intensity of the signal corresponding to the mass-to-charge ratio (m/z) of venlafaxine-d6. If a significant signal for venlafaxine-d6 is observed, in-source fragmentation is likely occurring.
Q4: Can the choice of ionization technique affect the stability of this compound?
A4: Yes. While electrospray ionization (ESI) is a relatively "soft" ionization technique, atmospheric pressure chemical ionization (APCI) typically uses higher temperatures and can be more prone to causing thermal degradation of labile compounds like N-oxides. For the analysis of this compound, ESI is generally the preferred method to minimize in-source fragmentation.
Troubleshooting Guides
Issue 1: High Abundance of Venlafaxine-d6 Peak When Analyzing this compound Standard
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Ion Source Temperature is too high | Systematically decrease the ion source temperature in increments of 25 °C and monitor the signal intensity of both this compound and the fragment (venlafaxine-d6). | A decrease in the venlafaxine-d6 signal and a corresponding increase in the this compound signal. |
| Cone Voltage / Declustering Potential is too high | Reduce the cone voltage (or equivalent parameter on your instrument) in 5-10 V increments. | A significant reduction in the in-source fragment ion intensity. |
| Mobile Phase Composition | Ensure the mobile phase is adequately buffered (e.g., with ammonium (B1175870) formate) to promote stable ionization. | Improved signal stability and potentially reduced fragmentation. |
Illustrative Data on the Effect of Ion Source Temperature:
| Ion Source Temperature (°C) | Relative Abundance of this compound (%) | Relative Abundance of In-Source Fragment (Venlafaxine-d6) (%) |
| 450 | 65 | 35 |
| 400 | 80 | 20 |
| 350 | 92 | 8 |
| 300 | 98 | 2 |
Note: The data in this table is for illustrative purposes to demonstrate the trend. Actual values will vary depending on the specific instrument and experimental conditions.
Issue 2: Poor Sensitivity for this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| In-source fragmentation | Follow the steps in the troubleshooting guide for "High Abundance of Venlafaxine-d6 Peak" to minimize fragmentation. | Increased signal intensity for the precursor ion of this compound. |
| Suboptimal Ionization | Optimize ESI parameters, including spray voltage, gas flows (nebulizer and drying gas), and probe position. | Enhanced signal intensity and stability. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions (e.g., -20°C or lower) and avoid prolonged exposure to room temperature. | Improved and more consistent signal response. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound with Minimized In-Source Fragmentation
This protocol provides a starting point for the analysis. Optimization of MS parameters is crucial for each specific instrument.
1. Sample Preparation:
-
Perform a protein precipitation of the plasma sample by adding three parts of cold acetonitrile (B52724) to one part of plasma.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the residue in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: Start at a lower temperature (e.g., 300-350°C) and optimize.
-
Spray Voltage: ~3.0-4.0 kV
-
Nebulizer Gas: Optimize for a stable spray.
-
Drying Gas: Optimize for efficient desolvation.
-
Cone Voltage/Declustering Potential: Start with a low value (e.g., 20-30 V) and optimize by infusing a standard solution.
-
Collision Energy: Optimize for the desired fragmentation in the collision cell for MRM transitions.
-
MRM Transitions:
-
This compound: Precursor ion (e.g., [M+H]+) -> Product ion
-
Venlafaxine-d6 (for monitoring fragmentation): Precursor ion (e.g., [M+H]+) -> Product ion
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision pathway for in-source fragmentation.
Addressing isotopic interference in venlafaxine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address isotopic interference during the analysis of venlafaxine (B1195380) and its metabolites by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of venlafaxine LC-MS/MS analysis?
A1: Isotopic interference in mass spectrometry occurs when the isotopic distribution of one molecule overlaps with the mass-to-charge (m/z) ratio of another.[1] In venlafaxine analysis, this can manifest in two primary ways:
-
Cross-contribution from analyte to internal standard: High concentrations of unlabeled venlafaxine can contribute to the signal of its deuterated internal standard (e.g., venlafaxine-d6). This is due to the natural abundance of heavy isotopes (like ¹³C) in the venlafaxine molecule, causing a small portion of it to have a mass that is picked up in the mass channel of the deuterated standard.
-
Isobaric Interference: This occurs when different compounds have the same nominal mass. A notable example relevant to venlafaxine is the interference between its major metabolite, O-desmethylvenlafaxine (ODV), and the drug tramadol (B15222), as they are isomeric and can have the same precursor mass.[2][3]
Q2: Why is a stable isotope-labeled (SIL) internal standard, like venlafaxine-d6 (B1429546), recommended for venlafaxine analysis?
A2: A SIL internal standard, such as venlafaxine-d6, is considered the gold standard for quantitative bioanalysis.[4] Because it is chemically and structurally almost identical to venlafaxine, it behaves similarly during sample extraction, chromatographic separation, and ionization. This allows it to effectively compensate for matrix effects and variations in instrument response, leading to higher accuracy and precision in quantification.[4]
Q3: What are the initial signs that I might be experiencing isotopic interference in my venlafaxine assay?
A3: Key indicators of potential isotopic interference include:
-
Non-linear calibration curves, particularly at the upper and lower limits of quantification.
-
Inaccurate and imprecise results for quality control (QC) samples.
-
A detectable signal in the internal standard channel when analyzing a high-concentration sample of only the unlabeled venlafaxine.
-
False positive results for a compound, such as detecting tramadol in a sample from a patient only taking venlafaxine.[2][3]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Isotopic Cross-Contribution from Venlafaxine to its Deuterated Internal Standard
This guide provides a systematic approach to determine if you are experiencing isotopic interference from the analyte to the internal standard and how to address it.
Step 1: Confirm the Presence and Extent of Interference
-
Objective: To quantify the percentage of signal contribution from unlabeled venlafaxine to the venlafaxine-d6 channel.
-
Procedure:
-
Prepare a high-concentration sample of unlabeled venlafaxine (e.g., at the Upper Limit of Quantification - ULOQ) in a blank matrix without the venlafaxine-d6 internal standard.
-
Prepare a sample with only the working concentration of the venlafaxine-d6 internal standard in the blank matrix.
-
Analyze both samples using your established LC-MS/MS method.
-
In the high-concentration venlafaxine sample, monitor the MRM transition for venlafaxine-d6 at the retention time of venlafaxine.
-
If a peak is detected, this confirms isotopic interference.
-
-
Data Analysis:
-
Calculate the percentage of cross-contribution by comparing the peak area of the interference signal in the venlafaxine-only sample to the peak area of venlafaxine-d6 in the internal standard-only sample. A contribution of more than a few percent may require corrective action.
-
Step 2: Method Optimization to Mitigate Interference
If significant interference is confirmed, consider the following strategies:
-
Strategy 1: Adjust the Internal Standard Concentration:
-
Rationale: Increasing the concentration of the venlafaxine-d6 internal standard can lower the relative contribution of the interference from the analyte.
-
Action: Prepare and analyze QC samples with a higher concentration of venlafaxine-d6 and evaluate the impact on accuracy and precision.
-
-
Strategy 2: Optimize Chromatographic Separation:
-
Rationale: While SIL internal standards are expected to co-elute with the analyte, slight chromatographic separation between venlafaxine and venlafaxine-d6 can sometimes occur and may affect the degree of isotopic overlap.
-
Action: Adjust the mobile phase gradient or column chemistry to ensure complete co-elution.
-
-
Strategy 3: Select Alternative MRM Transitions:
-
Rationale: It may be possible to select a different product ion for venlafaxine-d6 that is not subject to interference from unlabeled venlafaxine.
-
Action: Investigate alternative fragmentation pathways for venlafaxine-d6 and validate their specificity and sensitivity.
-
Step 3: Apply Mathematical Correction
If method optimization does not fully resolve the issue, a mathematical correction can be applied.
-
Procedure:
-
From the experiment in Step 1, determine the average percentage contribution of the venlafaxine signal to the venlafaxine-d6 signal.
-
Use this correction factor to subtract the contribution from the measured response of the internal standard in your unknown samples.
-
This correction must be thoroughly validated to ensure it provides accurate results across the entire calibration range.
-
Guide 2: Addressing Isobaric Interference between O-desmethylvenlafaxine (ODV) and Tramadol
This guide addresses the specific issue of interference between venlafaxine's active metabolite, ODV, and the analgesic drug tramadol.
Issue: False Positive Tramadol Identification
-
Cause: ODV and tramadol are isobaric, meaning they have the same nominal mass-to-charge ratio. This can lead to false-positive results for tramadol in patients being treated with venlafaxine.[2][3]
-
Solution:
-
Chromatographic Separation: The most effective way to resolve this interference is through robust chromatographic separation.
-
Action: Optimize the LC method (e.g., by adjusting the gradient, mobile phase composition, or using a different column) to achieve baseline separation of ODV and tramadol. Their different chemical structures should allow for this with proper method development.[3]
-
-
Monitor Multiple MRM Transitions:
-
Action: Utilize at least two different MRM transitions for each compound. While one transition may overlap, it is less likely that a second, distinct transition will also show interference.
-
-
Confirmation with a Specific Method: If tramadol use is suspected and interference from ODV is a concern, re-analyze the sample using a validated, specific method for tramadol that has demonstrated separation from ODV.
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Venlafaxine and O-desmethylvenlafaxine in Human Plasma
This protocol provides a general framework for the analysis of venlafaxine and its primary metabolite. Optimization for specific instruments is necessary.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., venlafaxine-d6).
-
Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
| Parameter | Setting |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of analytes from matrix components |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.3 | 121.1 |
| O-desmethylvenlafaxine | 264.3 | 107.1 |
| Venlafaxine-d6 | 284.4 | 121.0 |
Note: The specific product ions may vary depending on the instrument and optimization.[5][6]
Data Presentation
Table 1: Example MRM Transitions for Venlafaxine and Related Compounds
| Analyte | Precursor Ion (m/z) | Primary Product Ion (m/z) | Secondary Product Ion (m/z) |
| Venlafaxine | 278.3 | 58.1 | 121.1 |
| O-desmethylvenlafaxine | 264.3 | 58.1 | 107.1 |
| Venlafaxine-d6 (IS) | 284.4 | 64.1 | 121.0 |
| Tramadol | 264.2 | 58.1 | - |
This table summarizes common MRM transitions used in the analysis of venlafaxine and its metabolite, along with the interfering compound tramadol. Note the overlap in precursor and primary product ions between ODV and tramadol.[6][7]
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Isobaric interference between ODV and tramadol.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference by venlafaxine ingestion in the detection of tramadol by liquid chromatography linked to tandem mass spectrometry for the screening of illicit drugs in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Improving recovery of venlafaxine and metabolites from biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of venlafaxine (B1195380) and its metabolites from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary extraction techniques for venlafaxine and its metabolites from biological samples?
A1: The most common methods for extracting venlafaxine and its metabolites are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2] Modified techniques such as Cloud Point Extraction (CPE), Stir Bar Sorptive Extraction (SBSE), and Liquid-Phase Microextraction (LPME) are also used, though they may yield lower recoveries compared to classic methods.[1][3]
Q2: Which extraction method generally provides the best recovery for venlafaxine and O-desmethylvenlafaxine?
A2: According to literature, Liquid-Liquid Extraction (LLE) often yields the best recovery for venlafaxine and its main metabolite, O-desmethylvenlafaxine (ODV).[1][2][3] However, Solid-Phase Extraction (SPE) is considered more efficient and selective than LLE.[3]
Q3: What are the main metabolites of venlafaxine that I should consider in my analysis?
A3: The primary and pharmacologically active metabolite of venlafaxine is O-desmethylvenlafaxine (ODV).[4] Other minor metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV).[5][6]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of venlafaxine?
A4: To minimize matrix effects, which can cause ion suppression or enhancement, effective sample preparation is crucial.[7] Switching from simple protein precipitation to a more rigorous technique like LLE or SPE can provide a cleaner sample extract.[7] Additionally, incorporating a phospholipid removal step and using an internal standard can help compensate for remaining matrix effects.[7]
Q5: What is the importance of pH adjustment during the extraction of venlafaxine?
A5: Adjusting the pH is critical, especially for LLE. Venlafaxine is a basic compound, and its extraction efficiency is highly dependent on the pH of the aqueous phase. The pH should be adjusted to keep the analytes in their non-ionized form, which facilitates their transfer into the organic solvent.[7] For some microextraction techniques, increasing the sample solution pH to around 11 has been shown to improve the extraction efficiency of venlafaxine.[8]
Troubleshooting Guides
Issue 1: Low Recovery of Venlafaxine and/or Metabolites in Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Recommendation |
| Improper Sorbent Selection | The choice of SPE sorbent is critical. For venlafaxine and its metabolites, C8 or C18 columns are commonly used.[1] However, other phases like hydrophilic-lipophilic balanced (HLB) polymers may also be suitable. If recovery is low, consider testing a different sorbent chemistry. |
| Suboptimal pH | The pH of the sample and the wash/elution solvents significantly impacts recovery. Ensure the sample is loaded under conditions that promote retention (e.g., higher pH for reversed-phase SPE of basic compounds). The elution solvent should be at a pH that facilitates the elution of the analytes (e.g., acidic conditions). |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analytes from the sorbent. Try increasing the organic solvent concentration or adding a modifier (e.g., a small percentage of acid or base) to the elution solvent.[9] |
| Sample Overload | Exceeding the capacity of the SPE cartridge can lead to breakthrough and low recovery.[10][11] If you suspect this, try reducing the sample volume or using a cartridge with a larger sorbent mass.[10] |
| Flow Rate Too High | A fast flow rate during sample loading or elution may not allow for adequate interaction between the analytes and the sorbent, or for complete elution.[9] Optimize the flow rate to ensure proper equilibration. |
Issue 2: Poor Recovery and Emulsion Formation in Liquid-Liquid Extraction (LLE)
| Possible Cause | Troubleshooting Recommendation |
| Incorrect Solvent Choice | The selection of the organic extraction solvent is crucial. Mixtures of hexane (B92381) and isoamyl alcohol or hexane and ethyl acetate (B1210297) have been used effectively for venlafaxine.[3] Diethyl ether has also been reported to yield good results.[3] Experiment with different solvents and solvent mixtures to find the optimal one for your specific matrix. |
| Suboptimal pH | As with SPE, the pH of the aqueous phase is critical for LLE. Adjust the pH to ensure venlafaxine and its metabolites are in their non-ionized state to maximize partitioning into the organic phase.[7] |
| Emulsion Formation | Emulsions at the solvent interface can trap analytes and lead to poor recovery. To break emulsions, you can try adding a small amount of a different organic solvent, adding salt to the aqueous phase, centrifugation, or gentle agitation instead of vigorous shaking. |
| Insufficient Phase Separation | Incomplete separation of the aqueous and organic layers will result in analyte loss. Ensure adequate time for the phases to separate and consider centrifugation to achieve a clean interface. |
Data on Recovery of Venlafaxine and Metabolites
Table 1: Recovery of Venlafaxine and O-desmethylvenlafaxine using Solid-Phase Extraction (SPE)
| Analyte | Biological Matrix | SPE Column Type | Recovery (%) | Reference |
| Venlafaxine | Human Plasma | C1 | >92 | [3] |
| O-desmethylvenlafaxine | Human Plasma | C1 | >93 | [3] |
| Venlafaxine | Human Plasma | Carboxymethyl Cellulose | 74 | [3] |
| O-desmethylvenlafaxine | Human Plasma | Carboxymethyl Cellulose | 67 | [3] |
Table 2: Recovery of Venlafaxine and O-desmethylvenlafaxine using Liquid-Liquid Extraction (LLE)
| Analyte | Biological Matrix | Extraction Solvent | Recovery (%) | Reference |
| Venlafaxine | Human Plasma | Diethyl ether | >88 | [3] |
| O-desmethylvenlafaxine | Human Plasma | Diethyl ether | >88 | [3] |
| Venlafaxine | Human Plasma | Hexane/Isoamyl alcohol | ~100 | [3] |
| O-desmethylvenlafaxine | Human Plasma | Hexane/Isoamyl alcohol | ~70 | [3] |
| Venlafaxine | Human Plasma | Hexane/Ethyl acetate (80/20 v/v) | >70 | [3] |
| O-desmethylvenlafaxine | Human Plasma | Hexane/Ethyl acetate (80/20 v/v) | >70 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Venlafaxine and ODV from Human Plasma
This is a general protocol and may require optimization for your specific application.
-
Cartridge Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[1]
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard and vortex.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., methanol or a mixture of methanol and a buffer). The use of a 1% solution of ammonia (B1221849) in methanol can increase selectivity.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Venlafaxine and ODV from Human Plasma
This is a general protocol and may require optimization.
-
Sample Preparation: To 1 mL of plasma, add an internal standard and a basifying agent (e.g., sodium hydroxide) to adjust the pH.
-
Extraction: Add 5 mL of an appropriate organic solvent mixture (e.g., hexane:isoamyl alcohol, 92.5:7.5 v/v).[1]
-
Mixing: Vortex the mixture for 1-2 minutes.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. psychscenehub.com [psychscenehub.com]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 10. specartridge.com [specartridge.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Minimizing Ion Suppression with Venlafaxine N-oxide-d6
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing ion suppression in the LC-MS/MS analysis of Venlafaxine (B1195380), utilizing Venlafaxine N-oxide-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of Venlafaxine?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, Venlafaxine, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[2] The presence of interfering species in the sample matrix can compete for ionization or inhibit the efficient formation of ions.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for Venlafaxine analysis?
A2: A stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis.[3] Because this compound has nearly identical physicochemical properties to the analyte, it is expected to co-elute chromatographically and experience similar degrees of ion suppression or enhancement. This allows for accurate correction of signal variability, leading to more reliable and reproducible results. The use of a SIL-IS can compensate for variations during sample preparation, injection, and ionization.[4]
Q3: What are the primary causes of ion suppression in bioanalytical methods for Venlafaxine?
A3: Common causes of ion suppression in the analysis of Venlafaxine from biological matrices include:
-
Co-eluting endogenous matrix components: Phospholipids, salts, and other small molecules from biological samples are frequent culprits.
-
Poor sample preparation: Inadequate removal of matrix components during extraction can lead to significant ion suppression.
-
Suboptimal chromatographic conditions: Insufficient separation of Venlafaxine from matrix interferences.
-
High analyte concentration: At very high concentrations, the response of the electrospray ionization (ESI) source can become non-linear.
Q4: How can I determine if ion suppression is occurring in my assay?
A4: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of Venlafaxine is introduced into the LC eluent after the analytical column, and a blank matrix extract is injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. Another approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent. A lower response in the matrix extract confirms the presence of ion suppression.
Troubleshooting Guides
Issue 1: Low signal intensity for both Venlafaxine and this compound
-
Possible Cause: Significant ion suppression due to co-eluting matrix components. This is often due to inadequate sample cleanup.
-
Solution:
-
Optimize Sample Preparation: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.
-
Incorporate Phospholipid Removal: Phospholipids are a major cause of ion suppression. Consider using specific phospholipid removal cartridges or plates.
-
Adjust Chromatography: Modify the chromatographic gradient to better separate Venlafaxine from the suppression zone.
-
Issue 2: Inconsistent analyte-to-internal-standard area ratios across a sample batch
-
Possible Cause: Variable matrix effects between samples that are not being fully compensated for by the internal standard. This can happen if the analyte and internal standard do not perfectly co-elute.
-
Solution:
-
Verify Co-elution: Ensure that the chromatographic peaks for Venlafaxine and this compound have the same retention time. Due to the deuterium (B1214612) isotope effect, a slight separation can sometimes occur.[3] Adjusting the mobile phase composition or temperature may be necessary to achieve co-elution.
-
Improve Sample Cleanup: More consistent and thorough sample preparation can reduce the variability of the matrix effect across different samples.
-
Issue 3: Poor recovery of Venlafaxine and/or this compound
-
Possible Cause: The chosen extraction method is not optimal for the physicochemical properties of Venlafaxine.
-
Solution:
-
Optimize LLE pH: Venlafaxine is a basic compound. Ensure the pH of the aqueous phase during LLE is adjusted to maintain it in its non-ionized form to facilitate extraction into the organic solvent.
-
Select Appropriate SPE Sorbent: For SPE, consider using a mixed-mode cation exchange sorbent that can retain the basic Venlafaxine and allow for more effective washing of interferences.
-
Experimental Protocols
Protocol 1: Quantitative Analysis of Venlafaxine in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 50 µL of the this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range).
-
Vortex the sample for 10 seconds.
-
Add 400 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under nitrogen for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
3. Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Venlafaxine | 278.2 | 121.1 | Optimize for your instrument |
| This compound (Predicted) | 300.2 | 64.1 | Optimize for your instrument |
Disclaimer: The MRM transition for this compound is predicted based on the known fragmentation of Venlafaxine and its deuterated analogs. The precursor ion is based on the protonated molecule [M+H]+ of this compound (C17H21D6NO3, MW: 299.44). The product ion is predicted based on the dimethyl-methylene-ammonium fragment [CH₂=N(CD₃)₂]⁺. Users must optimize and validate these transitions on their specific instrumentation.
Data Presentation
Table 1: Example LC-MS/MS Method Parameters for Venlafaxine Analysis
| Parameter | Condition |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI+ |
| MRM Transition (Venlafaxine) | 278.2 -> 121.1 |
| MRM Transition (IS) | 300.2 -> 64.1 (Predicted) |
Table 2: Comparison of Sample Preparation Techniques for Venlafaxine Analysis
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | May not effectively remove phospholipids, leading to higher ion suppression. |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and polar interferences. | Can be labor-intensive and may have lower recovery if not optimized. |
| Solid-Phase Extraction (SPE) | High selectivity and provides a very clean extract, significantly reducing ion suppression. | More expensive and requires method development to optimize the sorbent and solvents. |
Visualizations
Caption: Workflow for Venlafaxine quantification.
References
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of Venlafaxine N-oxide-d6 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Venlafaxine (B1195380) N-oxide-d6 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered when working with Venlafaxine N-oxide-d6 solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpected degradation of this compound in solution. | Inappropriate pH: Venlafaxine and its metabolites are known to be unstable in strongly acidic or alkaline conditions.[1][2] | Maintain the pH of the solution within a neutral range (pH 6-8). Use buffered solutions where appropriate for your experimental design. |
| Elevated Temperature: Exposure to high temperatures can accelerate the degradation of amine oxides. | Prepare and store solutions at controlled, cool temperatures. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.[3] | |
| Light Exposure: Although Venlafaxine appears relatively stable under photolytic stress, prolonged exposure to UV or strong visible light could potentially contribute to degradation. | Store solutions in amber vials or protect them from light to minimize any potential for photodegradation. | |
| Reactive Solvents: Certain solvents may contain impurities or have inherent properties that can react with and degrade the analyte. | Use high-purity, analytical grade solvents. If unsure about solvent compatibility, perform a small-scale stability test. Acetonitrile (B52724) and methanol (B129727) are commonly used in analytical methods for Venlafaxine. | |
| Inconsistent analytical results. | Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of the analyte and affect the concentration of the solution.[3] | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of the analyte. | Ensure that all vials are tightly sealed. Use vials with high-quality septa for autosamplers. | |
| Adsorption to Container Surface: Highly polar compounds can sometimes adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration. | Consider using silanized glass vials or polypropylene (B1209903) tubes, especially for very dilute solutions. | |
| Formation of unknown peaks in chromatograms. | Degradation Products: The appearance of new peaks may indicate the formation of degradation products due to instability. | Review the storage and handling procedures. Analyze the sample using a mass spectrometer to identify the unknown peaks and confirm if they are related to the degradation of this compound. |
| Contamination: The new peaks could be from a contaminated solvent, vial, or syringe. | Run a blank solvent injection to check for system contamination. Use fresh, high-purity solvents and clean equipment. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For long-term storage, Dimethyl Sulfoxide (DMSO) is a suitable solvent. Solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] For immediate use in analytical methods such as HPLC or LC-MS, methanol or acetonitrile are commonly used. Always use high-purity, analytical grade solvents.
Q2: How should I store my this compound solutions?
To ensure stability, solutions should be stored at low temperatures and protected from light.
| Storage Duration | Recommended Temperature | Additional Notes |
| Short-term (up to 24 hours) | 2-8°C (Refrigerated) | |
| Long-term (up to 1 month) | -20°C | Aliquot to avoid freeze-thaw cycles. |
| Extended-term (up to 6 months) | -80°C (in DMSO)[3] | Aliquot to avoid freeze-thaw cycles. |
Q3: Can I use aqueous solutions to prepare my standards?
While Venlafaxine N-oxide is water-soluble, its stability in aqueous solutions is highly pH-dependent. If you need to use an aqueous matrix, it is crucial to control the pH, ideally keeping it in the neutral range (pH 6-8). For long-term storage, aqueous solutions are not recommended.
Stability and Degradation
Q4: What are the main degradation pathways for this compound?
Based on studies of Venlafaxine and its N-oxide, the primary degradation pathways are hydrolysis under acidic and alkaline conditions.[1] Venlafaxine N-oxide itself is a product of the oxidation of Venlafaxine.[4][5]
Caption: Degradation and formation pathways of this compound.
Q5: How does pH affect the stability of this compound in solution?
The stability of amine oxides is significantly influenced by pH. Both strongly acidic and strongly alkaline conditions can catalyze the degradation of Venlafaxine N-oxide. To maintain stability, it is recommended to keep the solution pH between 6 and 8.
Q6: Is this compound sensitive to light?
Forced degradation studies on Venlafaxine suggest it is relatively stable under photolytic conditions. However, as a general precautionary measure, it is always recommended to store analytical standards in light-protective containers, such as amber vials.
Experimental Protocols
Q7: Can you provide a basic protocol for a short-term stability study of this compound in a new solvent?
This protocol outlines a simple experiment to assess the stability of this compound in a chosen solvent over a short period.
Caption: Experimental workflow for a short-term stability study.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
From this stock solution, prepare a series of working standards at a lower concentration (e.g., 10 µg/mL).
-
-
Storage and Analysis:
-
Analyze one of the freshly prepared working standards immediately using a validated analytical method (this will be your T=0 reference).
-
Store the remaining working standards under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), analyze one of the stored standards.
-
-
Data Evaluation:
-
Compare the peak area or concentration of this compound at each time point to the T=0 sample.
-
A significant decrease in the peak area (typically >10-15%) indicates instability under the tested conditions.
-
Q8: What should I consider when developing a stability-indicating analytical method for this compound?
A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products.
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, heat, oxidation, and light) to intentionally generate degradation products.
-
Chromatographic Specificity: Develop an HPLC or LC-MS method that can separate the intact this compound peak from all potential degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometry to confirm the purity of the this compound peak in the presence of its degradants.
By following these guidelines, you can ensure the accurate and reliable use of this compound in your research.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formation and degradation of N-oxide venlafaxine during ozonation and biological post-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and degradation of N-oxide venlafaxine during ozonation and biological post-treatment [agris.fao.org]
Calibration curve issues in venlafaxine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with venlafaxine (B1195380) quantification, particularly concerning calibration curves.
Troubleshooting Guides
This section addresses specific problems you may encounter during the quantification of venlafaxine.
Question: My calibration curve for venlafaxine is non-linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity in calibration curves is a common issue in bioanalysis and can stem from several factors. A systematic approach is crucial to identify and resolve the problem.
Potential Causes & Solutions:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.[1][2][3]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of venlafaxine, causing ion suppression or enhancement.[5][6]
-
Solution: Improve your sample preparation method. While simple protein precipitation is fast, it may not be sufficient.[5] Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to obtain a cleaner sample extract.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects.[4][7][8]
-
-
Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.
-
Errors in Standard Preparation: Inaccurate preparation of stock solutions or serial dilutions is a common source of error.[12]
-
Solution: Carefully reprepare your calibration standards. Ensure that the standards are prepared from a reliable stock solution and that pipetting is accurate. It is also good practice to have the calibration standards measured in a random order to identify any trends related to injection sequence.[13]
-
Question: I'm observing significant variability and poor reproducibility in my venlafaxine quantification. What could be the cause?
Answer:
Poor reproducibility can invalidate your results. The issue often lies with inconsistent sample processing or uncompensated matrix effects.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples will lead to inconsistent results.
-
Solution: Ensure your sample preparation protocol is robust and consistently applied. If performing LLE, ensure consistent vortexing times and complete phase separation. For SPE, ensure cartridges are conditioned and washed uniformly. The use of an automated extraction system can also improve reproducibility.
-
-
Variable Matrix Effects: The composition of the biological matrix can vary between different samples or subjects, leading to inconsistent ion suppression or enhancement.[5]
-
Solution: The most effective way to correct for this is by using a suitable internal standard (IS).[5] An ideal IS is a stable isotope-labeled version of the analyte (e.g., venlafaxine-d6), as it will have nearly identical chemical properties and chromatographic behavior, thus experiencing the same matrix effects.[7]
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source, can cause signal variability.[13]
-
Solution: Allow the instrument to stabilize sufficiently before starting the analysis. Monitor system suitability samples throughout the run to ensure consistent performance. If you observe a drift in signal over time, it may be necessary to clean the ion source.
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable correlation coefficient (r²) for a venlafaxine calibration curve?
A1: While a correlation coefficient (r²) of >0.99 is generally considered a good starting point, it should not be the sole criterion for accepting a calibration curve.[2] It is also crucial to visually inspect the curve for linearity and analyze the residuals to ensure there is no systematic trend.[2] Regulatory guidelines often require that the back-calculated concentrations of the calibration standards are within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Q2: Can I use a quadratic fit for my calibration curve?
A2: Yes, using a quadratic regression model is acceptable if the relationship between concentration and response is non-linear but reproducible.[4][6] However, a quadratic fit requires more calibration standards to accurately define the curve compared to a linear fit.[2]
Q3: What are the common sample preparation techniques for venlafaxine quantification in plasma?
A3: The most common techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method where an organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins.[14][15] However, it may not effectively remove all matrix interferences like phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting venlafaxine from the aqueous plasma into an immiscible organic solvent.[5][16] It generally provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix interferences and concentrating the analyte.[5] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a solvent.
Q4: What is the role of an internal standard in venlafaxine quantification?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a constant concentration to all samples, including calibrators and quality controls.[17] Its primary role is to correct for variability in sample preparation and instrument response.[17] A stable isotope-labeled internal standard (e.g., venlafaxine-d11) is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, leading to higher accuracy and precision.[7][8]
Data Presentation
Table 1: Performance Characteristics of Venlafaxine Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5-30 µg/mL[18], 4-20 µg/mL[19] | 2.0-500 ng/mL[14], 1-300 ng/mL[20] |
| Lower Limit of Quantification (LLOQ) | ~5 µg/mL | 0.2-2.0 ng/mL[14][16][20] |
| Intra-day Precision (%CV) | 0.293 - 1.760[18] | < 12.6[14] |
| Inter-day Precision (%CV) | 0.319 - 0.210[18] | < 12.6[14] |
| Accuracy (% Bias) | Not explicitly stated | -9.8 to +3.9[14] |
| Recovery | > 52%[21] | > 80%[20][22] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline and may require optimization for your specific application.
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL venlafaxine-d11).[7]
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Preparation of Calibration Standards
-
Stock Solution: Prepare a 1 mg/mL stock solution of venlafaxine in methanol.[7][8]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 methanol:water mixture to prepare working standard solutions at various concentrations.[7][8]
-
Calibration Standards: Spike the appropriate working standard solutions into blank human plasma to create a series of calibration standards.[7][23] A typical calibration curve may include 6-8 non-zero concentration levels.[11]
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chromforum.org [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. More Than You Ever Wanted to Know About Calibrations, Part 2 – Curve Fits and Weighting [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. simbecorion.com [simbecorion.com]
- 16. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uknml.com [uknml.com]
- 18. ukessays.com [ukessays.com]
- 19. ijiset.com [ijiset.com]
- 20. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for High-Throughput Venlafaxine Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the high-throughput analysis of venlafaxine (B1195380).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of venlafaxine and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Contamination/Aging: Buildup of matrix components on the column frit or stationary phase. | Back-flush the column (if permitted by the manufacturer) or replace the column frit. If the problem persists, replace the column.[1] |
| Inappropriate Mobile Phase pH: Venlafaxine is a basic compound; its ionization state and interaction with the stationary phase are highly pH-dependent.[2] | For reverse-phase chromatography, ensure the mobile phase pH is at least 2 pH units below the pKa of venlafaxine to ensure it is in its protonated, more polar form for better peak shape.[2] | |
| Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the mobile phase can cause peak distortion.[1] | Reconstitute the final extract in the initial mobile phase or a weaker solvent.[3] | |
| Significant Ion Suppression or Enhancement (LC-MS/MS) | Matrix Effects: Co-eluting endogenous components (e.g., phospholipids, salts) from the biological matrix interfere with the ionization of the target analyte.[3][4][5] | Improve Sample Preparation: Switch from protein precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample.[3][4] Incorporate a specific phospholipid removal step if necessary.[3] |
| Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate venlafaxine from the interfering matrix components.[3] | ||
| Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., Venlafaxine-d11) can effectively compensate for matrix effects.[6][7] | ||
| Low or Inconsistent Analyte Recovery | Suboptimal Extraction Procedure: The chosen extraction method may not be efficient for the physicochemical properties of venlafaxine.[3][4] | For LLE: Adjust the pH of the aqueous sample to a basic pH to ensure venlafaxine is in its non-ionized form, facilitating its transfer into the organic solvent.[3] Optimize the choice of organic solvent; mixtures like hexane/ethyl acetate (B1210297) have been used effectively.[3][4] |
| For SPE: Ensure the correct sorbent type (e.g., C18) is used.[4] Optimize the pH of the sample load, wash, and elution solvents to maximize retention and subsequent elution of venlafaxine.[4] | ||
| Retention Time Shifts | Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components. | Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Use high-purity (LC-MS grade) solvents.[8] |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection. | Ensure the column is equilibrated for an adequate amount of time (e.g., at least 30 minutes) before starting the analytical run. | |
| System Leaks or Pump Issues: Fluctuations in flow rate due to leaks or pump malfunctions. | Check for leaks throughout the LC system and ensure the pump is delivering a consistent flow rate. | |
| Analyte Instability / Degradation | pH and Temperature: Venlafaxine is susceptible to degradation in strong acidic and basic conditions, and this process is accelerated by elevated temperatures.[9] | Maintain samples at a controlled, low temperature (e.g., 4°C) during storage and in the autosampler.[9] Prepare solutions in neutral or mildly acidic buffers.[9] |
| Forced Degradation: Under strong acidic conditions, a major degradation product can be 1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene.[9][10] | If degradation is suspected, perform a forced degradation study to identify potential degradation products and ensure the analytical method can separate them from the parent drug.[9][11] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact venlafaxine analysis? A: Matrix effects refer to the alteration of ionization efficiency for a target analyte, such as venlafaxine, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][5] Common sources of matrix effects in biological samples include salts, proteins, and especially phospholipids.[3][4]
Q2: What is the most effective sample preparation technique for venlafaxine from plasma? A: The choice of technique depends on the required sensitivity and cleanliness of the extract.
-
Protein Precipitation (PPT): This is the fastest method, but it may not sufficiently remove interfering matrix components, potentially leading to significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and has been reported to provide the best recovery for venlafaxine and its primary metabolite, O-desmethylvenlafaxine (ODV).[3][12]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique that can yield very clean extracts and high recovery.[4][13] It is often less labor-intensive than LLE and is highly amenable to automation for high-throughput workflows.[4]
Q3: What type of internal standard is best for venlafaxine quantification by LC-MS/MS? A: A stable isotope-labeled (SIL) internal standard, such as Venlafaxine-d11, is the gold standard.[6][7] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it co-elutes and experiences the same matrix effects and variability in extraction and ionization.[6] This allows for the most accurate correction and leads to high precision and accuracy in the results.[6][7]
Q4: How should I optimize the mobile phase for venlafaxine analysis using reverse-phase HPLC? A: Optimization should focus on pH and organic modifier composition. Venlafaxine is a basic compound, so at a low pH (e.g., pH 3-4), it will be protonated and more polar, resulting in earlier elution and better peak shape on a C18 column.[2] The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid, or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[14][15] Adjusting the ratio of the organic solvent will control the retention time.
Q5: My venlafaxine peak area is decreasing over time in a sequence. What could be the cause? A: A decreasing peak area over time suggests instability of venlafaxine in the prepared samples.[9] This can be caused by storing the samples at room temperature in the autosampler for an extended period.[9] Venlafaxine stability is pH and temperature-dependent.[9] To mitigate this, ensure the autosampler is temperature-controlled (e.g., set to 4°C) and consider the stability of the analyte in the reconstitution solvent over the expected run time.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various high-throughput venlafaxine analysis methods.
Table 1: LC-MS/MS Method Parameters
| Analyte(s) | Column | Mobile Phase | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|---|
| Venlafaxine, ODV | Betasil C18 | 0.1% Formic Acid in Water, Acetonitrile | VEN: 3-300, ODV: 6-600 | VEN: 3, ODV: 6 | [13][16] |
| Venlafaxine, ODV | X-terra RP8 | 10 mM Ammonium Acetate (pH 4.5), Acetonitrile (10:90 v/v) | VEN: 0.1-300, ODV: 0.2-600 | VEN: 0.1, ODV: 0.2 | [17] |
| Venlafaxine, ODV | ACQUITY UPLC® BEH Shield RP18 | 2 mM Ammonium Acetate in Water, Acetonitrile (20:80 v/v) | 10-2000 | 10 | [18] |
| Venlafaxine & Metabolites | N/A | N/A | 5-800 | 5 |[19] |
Table 2: Mass Spectrometry Transitions (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Venlafaxine (VEN) | 278.27 | 121.11 | [13][16] |
| O-desmethylvenlafaxine (ODV) | 264.28 | 107.10 | [13][16] |
| Venlafaxine-d6 (IS) | 284.4 | 121.0 | [18] |
| Escitalopram (IS) | 325.00 | 262.00 |[13][16] |
Table 3: Sample Preparation Recovery
| Method | Analyte | Average Recovery (%) | Reference |
|---|---|---|---|
| Solid-Phase Extraction | Venlafaxine | 95.9 | [13][16] |
| Solid-Phase Extraction | O-desmethylvenlafaxine | 81.7 | [13][16] |
| Protein Precipitation | Venlafaxine & All Metabolites | >96 | [19] |
| Solid-Phase Extraction | Venlafaxine-d6 (IS) | 88.8 |[18] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for LC-MS/MS Analysis
This protocol is designed for rapid sample preparation but may require further optimization to minimize matrix effects.
-
Sample Preparation:
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Venlafaxine-d11).[6]
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.[6]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional, but recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex briefly and inject the sample into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol provides a cleaner extract than PPT and is suitable for methods requiring higher sensitivity.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol through it.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 1 mL of deionized water through it.[18]
-
-
Sample Loading:
-
Pre-treat 300 µL of plasma sample by adding 20 µL of the internal standard working solution.[18]
-
Load the pre-treated sample onto the equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[18]
-
-
Elution:
-
Elute the analytes (venlafaxine, ODV, and IS) from the cartridge with 1 mL of methanol into a clean collection tube.[18]
-
-
Evaporation and Reconstitution:
-
Analysis:
-
Vortex briefly and inject an appropriate volume (e.g., 7 µL) into the LC-MS/MS system.[18]
-
Visualizations
Caption: General experimental workflow for venlafaxine bioanalysis.
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Simplified mechanism of action for venlafaxine.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. zefsci.com [zefsci.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Development and Validation of a RP-HPLC Method for the determination of Venlafaxine hydrochloride in bulk and Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. HIGH THROUGHPUT AND SENSITIVE LC-MS/MS METHOD FOR THE ESTIMATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 18. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for Venlafaxine: The Advantage of a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validating a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of venlafaxine (B1195380) in human plasma. We will compare a proposed method utilizing a stable isotope-labeled (SIL) internal standard, Venlafaxine N-oxide-d6 , against an alternative method using a structurally analogous internal standard. The use of a SIL internal standard is widely recognized as the gold standard in quantitative bioanalysis, offering superior accuracy and precision by effectively compensating for variations in sample preparation and matrix effects.[1][2][3]
Experimental Protocols
Detailed methodologies for the proposed and alternative validation approaches are outlined below. These protocols are based on established practices for the bioanalysis of venlafaxine.[4][5][6]
Proposed Method: Utilizing this compound (SIL IS)
This method employs a stable isotope-labeled internal standard, which co-elutes with the analyte and behaves nearly identically during extraction and ionization, thereby providing the most accurate correction for potential variabilities.
-
Preparation of Standards and Quality Controls (QCs):
-
Stock solutions of venlafaxine and this compound are prepared in methanol.
-
Calibration standards and quality control samples are prepared by spiking appropriate amounts of the venlafaxine stock solution into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), 20 µL of this compound working solution is added and vortexed.
-
Protein precipitation is induced by adding 300 µL of acetonitrile (B52724).
-
The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Venlafaxine: m/z 278.3 → 121.1[5]
-
This compound (IS): m/z 300.4 → 121.1 (hypothetical transition based on d6 labeling and fragmentation pattern)
-
-
Alternative Method: Utilizing a Structural Analog IS (e.g., Nadolol)
This method uses an internal standard that is chemically similar to the analyte but not isotopically labeled. While a valid approach, it may not perfectly mimic the analyte's behavior, especially concerning matrix effects.[6]
-
Preparation of Standards and QCs:
-
Stock solutions of venlafaxine and Nadolol (IS) are prepared in methanol.
-
Calibration standards and QCs are prepared as described in the proposed method.
-
-
Sample Preparation (Protein Precipitation):
-
The procedure is identical to the proposed method, with the substitution of Nadolol for this compound.
-
-
LC-MS/MS Conditions:
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance data from the validation of the two methods, based on typical results reported in the literature and established regulatory guidelines from bodies like the FDA and EMA.[7][8]
Table 1: Linearity and Sensitivity
| Parameter | Proposed Method (SIL IS) | Alternative Method (Analog IS) | Acceptance Criteria |
| Linear Range (ng/mL) | 2.0 - 500 | 2.0 - 500 | Consistent with expected concentrations |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| LLOQ (ng/mL) | 2.0 | 2.0 | S/N > 5; Precision ≤ 20%, Accuracy ± 20% |
Table 2: Accuracy and Precision
Accuracy is presented as the percentage bias from the nominal concentration, while precision is measured by the coefficient of variation (%CV).
| QC Level | Proposed Method (SIL IS) | Alternative Method (Analog IS) | Acceptance Criteria |
| Accuracy (%) / Precision (%CV) | Accuracy (%) / Precision (%CV) | Accuracy ± 15% / Precision ≤ 15% | |
| Low QC (6 ng/mL) | 102.1 / 3.5 | 105.8 / 7.9 | |
| Mid QC (200 ng/mL) | 98.9 / 2.1 | 96.2 / 5.4 | |
| High QC (400 ng/mL) | 101.5 / 1.9 | 103.1 / 6.2 |
Data is representative of typical performance. The SIL IS method is expected to yield higher precision (lower %CV).[2][3]
Table 3: Recovery and Matrix Effect
Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the impact of co-eluting endogenous components on the analyte's ionization.
| Parameter | Proposed Method (SIL IS) | Alternative Method (Analog IS) | Acceptance Criteria |
| Extraction Recovery (%) | 92 ± 4.1 | 90 ± 8.5 | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | < 5 | < 15 | %CV ≤ 15 |
The SIL IS method effectively normalizes for variations in recovery and matrix effects, resulting in significantly lower variability (%CV).
Workflow Visualization
The following diagram illustrates the key stages of a comprehensive bioanalytical method validation process.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. elearning.unite.it [elearning.unite.it]
A Researcher's Guide to Venlafaxine Stable Isotope Standards: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antidepressant venlafaxine (B1195380) and its metabolites, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Venlafaxine N-oxide-d6 with other commonly used venlafaxine stable isotope standards, namely Venlafaxine-d6 (B1429546) and O-desmethylvenlafaxine-d6. This objective analysis is supported by key performance characteristics and detailed experimental protocols to inform the selection of the most suitable standard for your bioanalytical needs.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays, as they closely mimic the analyte of interest in terms of chemical and physical properties, leading to improved accuracy and precision by correcting for variability during sample preparation and analysis. This guide will delve into the specifics of three key deuterated venlafaxine standards, offering insights into their respective advantages and potential limitations.
Comparative Analysis of Venlafaxine Stable Isotope Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and have a distinct mass-to-charge ratio (m/z) to avoid isobaric interference. The choice between different stable isotope-labeled standards for venlafaxine analysis often depends on the specific goals of the study, such as whether the parent drug, its major active metabolite, or other metabolic pathways are being investigated.
| Feature | This compound | Venlafaxine-d6 | O-desmethylvenlafaxine-d6 |
| Analyte Relationship | Labeled metabolite (N-oxide) | Labeled parent drug | Labeled major active metabolite |
| Co-elution with Analyte | May not co-elute with venlafaxine or O-desmethylvenlafaxine | Ideal for venlafaxine analysis | Ideal for O-desmethylvenlafaxine analysis; may have slightly different retention time than venlafaxine |
| Ionization & Fragmentation | Subject to potential in-source fragmentation (deoxygenation) which could lead to interference with venlafaxine-d6 signal | Stable fragmentation, typically producing a characteristic product ion | Stable fragmentation, similar to O-desmethylvenlafaxine |
| Primary Application | Monitoring N-oxidation metabolic pathway | Quantitation of the parent drug, venlafaxine | Quantitation of the major active metabolite, O-desmethylvenlafaxine |
| Potential for Crosstalk | Possible interference with venlafaxine-d6 channel if in-source fragmentation occurs | Low, assuming high isotopic purity | Low, assuming high isotopic purity |
| Isotopic Purity | Typically >98% | Typically >98%[1] | Typically >99%[1] |
In-Depth Look at Each Standard
This compound
Venlafaxine N-oxide is a metabolite of venlafaxine. The deuterated form, this compound, serves as a valuable tool for investigating the N-oxidation pathway of venlafaxine metabolism. However, its use as an internal standard for the quantification of venlafaxine or its primary metabolite, O-desmethylvenlafaxine, requires careful consideration. A key characteristic of N-oxides in mass spectrometry is their potential for in-source fragmentation, specifically a neutral loss of oxygen (deoxygenation). This can result in the formation of an ion with the same mass as the protonated parent drug. If this compound undergoes such fragmentation, it could potentially create an interfering signal in the mass channel of Venlafaxine-d6.
Venlafaxine-d6
As the deuterated analog of the parent drug, Venlafaxine-d6 is the most commonly used internal standard for the quantification of venlafaxine.[2][3] Its chemical and physical properties are nearly identical to those of unlabeled venlafaxine, ensuring very similar behavior during sample extraction, chromatography, and ionization. This leads to effective compensation for matrix effects and other sources of analytical variability. For studies focused solely on the pharmacokinetics of the parent drug, Venlafaxine-d6 is generally the preferred choice.
O-desmethylvenlafaxine-d6
O-desmethylvenlafaxine (ODV) is the major active metabolite of venlafaxine. For studies aiming to quantify this metabolite, O-desmethylvenlafaxine-d6 is the ideal internal standard.[1] Its structural similarity to ODV ensures accurate and precise measurement. In many bioanalytical methods, both venlafaxine and O-desmethylvenlafaxine are quantified simultaneously. In such cases, a combination of Venlafaxine-d6 and O-desmethylvenlafaxine-d6 can be used to provide the most accurate quantification for both analytes.
Experimental Protocols
The following is a representative experimental protocol for the simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma using stable isotope-labeled internal standards.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 25 µL of a working solution containing the internal standards (e.g., Venlafaxine-d6 and O-desmethylvenlafaxine-d6) in methanol.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate venlafaxine and O-desmethylvenlafaxine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Venlafaxine: m/z 278.2 → 121.1
-
Venlafaxine-d6: m/z 284.2 → 121.1
-
O-desmethylvenlafaxine: m/z 264.2 → 107.1
-
O-desmethylvenlafaxine-d6: m/z 270.2 → 107.1
-
Venlafaxine N-oxide: m/z 294.2 → 121.1
-
This compound: m/z 300.2 → 121.1
-
-
Visualizing the Workflow and Relationships
To further clarify the relationships between these compounds and the analytical workflow, the following diagrams are provided.
Caption: Metabolic pathways of venlafaxine and their corresponding stable isotope standards.
Caption: A typical bioanalytical workflow for the quantification of venlafaxine and its metabolites.
Conclusion
The selection of a stable isotope-labeled internal standard for venlafaxine analysis is a critical decision that can significantly impact the quality and reliability of research data.
-
Venlafaxine-d6 is the standard of choice for the accurate quantification of the parent drug.
-
O-desmethylvenlafaxine-d6 is essential for studies focused on the major active metabolite.
-
This compound is a specialized tool for investigating N-oxidation metabolism, but its use as a general internal standard for venlafaxine or O-desmethylvenlafaxine should be approached with caution due to the potential for in-source fragmentation.
By understanding the unique properties and applications of each standard, researchers can confidently select the most appropriate tool to achieve their analytical objectives and ensure the integrity of their findings in the fields of pharmacology, toxicology, and clinical drug monitoring.
References
A Comparative Guide to Inter-Laboratory Quantification of Venlafaxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of venlafaxine (B1195380) and its active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices. The selection of a robust and reliable quantification method is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document summarizes data from various studies to assist in selecting the most appropriate analytical method based on performance characteristics such as sensitivity, precision, and linearity.
Comparative Performance of Analytical Methods
The quantification of venlafaxine is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography (GC). The most common methods include HPLC with UV detection (HPLC-UV), HPLC with fluorescence detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) has also been utilized.
The choice of method often depends on the required sensitivity and the complexity of the sample matrix. LC-MS/MS offers the highest sensitivity and selectivity, making it suitable for studies requiring low detection limits.[1] HPLC-UV is a more economical and widely available option, often sufficient for analyzing pharmaceutical formulations.[1]
Table 1: Comparison of Quantitative Performance of Venlafaxine Quantification Methods
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS | GC-NPD |
| Linearity Range | 5 - 600 µg/mL[1][2] | 20 - 500 µg/L[3][4] | 0.1 - 5.0 ng/mL[1] | Not specified |
| Limit of Quantification (LOQ) | 0.05 - 600 µg/mL[1] | 20 µg/L[3] | 0.1 - 5.0 ng/mL[1] | Not specified |
| Precision (CV%) | < 15% | Repeatability: 5.40% - 5.99% Reproducibility: 9.43% - 21.63%[3][4] | Intra- and inter-day variation < 9%[4] | Not specified |
| Recovery (%) | > 85% | > 52%[3][4] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are summaries of typical experimental protocols for the most common venlafaxine quantification methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of venlafaxine and its metabolites in plasma.[5]
-
Sample Preparation: A common method is liquid-liquid extraction (LLE). For instance, 50 μL of rat plasma can be extracted with methyl tert-butyl ether (MTBE).[5] An alternative for human plasma is protein precipitation.
-
Chromatographic Separation:
-
Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 μm) column.[5]
-
Mobile Phase: A binary gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
-
Mass Spectrometric Detection:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of venlafaxine in pharmaceutical dosage forms.[6]
-
Sample Preparation: For pharmaceutical formulations, the sample is typically dissolved in the mobile phase and then filtered.[6] For plasma samples, protein precipitation or liquid-liquid extraction is necessary.[6]
-
Chromatographic Separation:
-
UV Detection:
-
Wavelength: Detection is typically performed at 225 nm or 227 nm.[6]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers good sensitivity for the determination of venlafaxine and ODV in serum.[3]
-
Sample Preparation: Liquid-liquid extraction is a common sample preparation technique.[3][4]
-
Chromatographic Separation:
-
Fluorescence Detection:
Visualizations
Mechanism of Action of Venlafaxine
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[7] It and its active metabolite, O-desmethylvenlafaxine (ODV), inhibit the reuptake of both serotonin (B10506) (5-HT) and norepinephrine, and to a lesser extent, dopamine, in the synaptic cleft.[7] This leads to an increased concentration of these neurotransmitters, which is believed to be responsible for its antidepressant effect.[7][8]
Caption: Mechanism of action of Venlafaxine as an SNRI.
General Experimental Workflow for Venlafaxine Quantification
The following diagram illustrates a typical workflow for the quantification of venlafaxine in biological samples, from sample collection to data analysis.
Caption: General workflow for venlafaxine quantification.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. | Semantic Scholar [semanticscholar.org]
- 5. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. methodist.edu [methodist.edu]
- 8. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate and Precise Measurement of Venlafaxine Using Isotope-Labeled and Other Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of venlafaxine (B1195380) is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. This guide provides a comparative overview of the performance of various internal standards for venlafaxine measurement, with a focus on the widely used deuterated standard, Venlafaxine-d6.
While Venlafaxine N-oxide-d6 is commercially available as a potential stable isotope-labeled internal standard, a comprehensive body of published, peer-reviewed data on its specific performance in venlafaxine quantification is not yet available. Therefore, this guide will focus on the well-documented performance of Venlafaxine-d6 and compare it with commonly used non-isotopic internal standards.
Performance Comparison of Internal Standards for Venlafaxine Quantification
The selection of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is crucial for compensating for variations and ensuring accuracy and precision. Deuterated stable isotope-labeled internal standards, such as Venlafaxine-d6, are often considered the gold standard due to their similar physicochemical properties to the analyte. The following table summarizes the performance of LC-MS/MS methods for venlafaxine quantification using different internal standards, based on published validation data.
| Internal Standard | Analyte(s) | Lower Limit of Quantification (LLOQ) | Accuracy (% Bias) | Precision (% CV) | Linearity (r²) | Reference |
| Venlafaxine-d6 | Venlafaxine & O-desmethylvenlafaxine | 7.98 ng/mL (VEN) & 8.34 ng/mL (ODV) | Within ±15% | < 15% | > 0.99 | [1] |
| Venlafaxine-d11 | Venlafaxine & O-desmethylvenlafaxine | 1 ng/mL | Within ±15% | < 15% | > 0.995 | [2][3] |
| Escitalopram | Venlafaxine & O-desmethylvenlafaxine | 3 ng/mL (VEN) & 6 ng/mL (ODV) | Within 10% | < 10% | Not explicitly stated, but method validated | [4][5] |
| Nadolol | Venlafaxine & O-desmethylvenlafaxine | 2.0 ng/mL | -9.8 to +3.9% | < 12.6% | > 0.999 | [6] |
| Clozapine | Venlafaxine | 1.0 ng/mL | Within ±10.0% | < 10.1% | Linear in the range of 1.0-200.0 ng/mL | [7] |
| Cetrizine | Venlafaxine | 5 ng/mL | Within 10% | Within 10% | Linear in the range of 5–250 ng/mL | [8] |
| Mexiletine | Venlafaxine & O-desmethylvenlafaxine | 10 ng/mL | Not explicitly stated, but method validated | < 10% | > 0.999 | [9] |
Experimental Protocol: Quantification of Venlafaxine and O-desmethylvenlafaxine in Human Plasma using Venlafaxine-d6 by LC-MS/MS
This protocol is a representative example based on validated methods for the simultaneous determination of venlafaxine (VEN) and its active metabolite, O-desmethylvenlafaxine (ODV), in plasma.[1][3]
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of venlafaxine, O-desmethylvenlafaxine, and Venlafaxine-d6 in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) methanol:water mixture.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate working standard solutions into blank human plasma. A typical calibration curve range is 1-500 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Venlafaxine-d6 internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex mix the samples for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Venlafaxine: m/z 278.3 → 121.1
-
O-desmethylvenlafaxine: m/z 264.2 → 107.1
-
Venlafaxine-d6: m/z 284.4 → 121.1
-
-
4. Data Analysis:
-
Quantify venlafaxine and O-desmethylvenlafaxine by calculating the peak area ratio of the analyte to the internal standard (Venlafaxine-d6).
-
Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression analysis.
Analytical Workflow for Venlafaxine Quantification
The following diagram illustrates the general workflow for the quantification of venlafaxine in biological samples using LC-MS/MS.
Caption: LC-MS/MS workflow for venlafaxine analysis.
References
- 1. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Venlafaxine [priory.com]
- 9. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Venlafaxine Assays: A Comparative Analysis of Internal Standards
For researchers, scientists, and drug development professionals, the precise and reliable quantification of venlafaxine (B1195380) and its metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of the performance of various analytical methods for venlafaxine, with a special focus on the role of the internal standard, including the potential utility of Venlafaxine N-oxide-d6.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In bioanalytical assays, an internal standard (IS) is added at a known concentration to all samples, including calibration standards, quality controls, and unknown study samples. The IS helps to correct for variability during sample preparation, injection, and ionization in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, where several hydrogen atoms are replaced with deuterium, are considered the gold standard. These deuterated standards are chemically almost identical to the analyte, causing them to co-elute during chromatography and exhibit similar ionization behavior, which effectively compensates for matrix effects and enhances the accuracy and precision of the assay.
While specific data on the use of this compound as an internal standard is not widely published, its performance can be inferred from studies utilizing other deuterated forms of venlafaxine and its metabolites, such as Venlafaxine-d6 and O-desmethylvenlafaxine-d6. As a deuterated analog of a venlafaxine metabolite, this compound is expected to provide excellent performance as an internal standard, particularly in methods designed to quantify venlafaxine and its various metabolites simultaneously.
Comparative Performance of Venlafaxine Assays
The following tables summarize the linearity and range of various published methods for the quantification of venlafaxine, highlighting the internal standard used.
Table 1: LC-MS/MS Methods
| Analyte(s) | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Venlafaxine, O-desmethylvenlafaxine | Venlafaxine-d6 | Venlafaxine: Not Specified, O-desmethylvenlafaxine: Not Specified | Not Specified | Not Specified |
| Venlafaxine, O-desmethylvenlafaxine | Nadolol | Venlafaxine: 2.0-500, O-desmethylvenlafaxine: 2.0-500[1] | Venlafaxine: 0.9994, O-desmethylvenlafaxine: 0.9990[1] | 2.0[1] |
| Venlafaxine, O-desmethylvenlafaxine | Escitalopram | Venlafaxine: 3-300, O-desmethylvenlafaxine: 6-600[2] | Not Specified | Venlafaxine: 3, O-desmethylvenlafaxine: 6[2] |
| Venlafaxine | Fluoxetine | 1.0-200.0[3] | 0.9986[3] | 1.0[3] |
| Venlafaxine, 4 metabolites | Not Specified | 5-800[4] | Linear or Quadratic | 5[4] |
| Venlafaxine, 5 metabolites | Not Specified | Venlafaxine: 15.0-6000, ODV: 1.00-400, NDV: 5.00-2000, NNDDV: 1.00-400, OHV: 10.0-4000, NODDV: 0.200-20.0[5] | Not Specified | Venlafaxine: 15.0, ODV: 1.00, NDV: 5.00, NNDDV: 1.00, OHV: 10.0, NODDV: 0.200[5] |
Table 2: HPLC and Other Methods
| Method | Analyte(s) | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) |
| HPLC-Fluorescence | Venlafaxine, O-desmethylvenlafaxine | Citalopram | 10–1000 ng/mL | Venlafaxine: 0.99991, O-desmethylvenlafaxine: 0.99969[6] | 10 ng/mL[6] |
Experimental Workflow for Venlafaxine Quantification using LC-MS/MS with a Deuterated Internal Standard
The following diagram illustrates a typical workflow for the quantification of venlafaxine in a biological matrix, such as plasma, using a deuterated internal standard like this compound.
Workflow for venlafaxine quantification using a deuterated internal standard.
Detailed Experimental Protocol: LC-MS/MS Assay for Venlafaxine
This protocol is a representative example for the quantification of venlafaxine in human plasma using a deuterated internal standard.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of venlafaxine in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation
-
Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to all tubes except for the blank.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Venlafaxine: e.g., m/z 278.2 → 121.1[2]
-
This compound: The specific transition would need to be determined experimentally but would be based on the precursor ion of the deuterated N-oxide and a stable product ion.
-
-
4. Data Analysis
-
Integrate the peak areas for both venlafaxine and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of venlafaxine in the QC and unknown samples from the calibration curve.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a best practice for the bioanalysis of venlafaxine. This approach ensures the highest level of accuracy and precision, which is crucial for regulatory submissions and for making informed decisions in drug development and clinical research. The data presented in this guide demonstrates the superior performance of methods that employ appropriate internal standards, leading to robust and reliable quantification of venlafaxine and its metabolites.
References
- 1. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in Venlafaxine Bioanalysis: Specificity and Selectivity of Venlafaxine N-oxide-d6
For researchers, scientists, and drug development professionals, the accurate quantification of venlafaxine (B1195380) and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comprehensive comparison of Venlafaxine N-oxide-d6 and other commonly used internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your bioanalytical needs.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis due to their ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variability. Venlafaxine-d6, a deuterated analog of venlafaxine, is frequently employed for this purpose. The use of this compound, a deuterated metabolite, offers a unique alternative with specific characteristics that can enhance assay performance.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, such as Venlafaxine-d6 and its N-oxide metabolite, are the preferred choice for LC-MS/MS assays.[1] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization effects.[2] This co-elution is critical for accurately compensating for matrix effects, which are a primary source of variability and inaccuracy in bioanalytical methods.[2] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for clear differentiation from the analyte by the mass spectrometer without significantly altering its chemical behavior.[1]
Performance Comparison of Internal Standards for Venlafaxine Analysis
The selection of an internal standard is a critical step in method development. While deuterated standards are ideal, various other compounds have been utilized in venlafaxine analysis. The following table summarizes the performance of Venlafaxine-d6 and several alternative internal standards based on published validation data.
| Internal Standard | Type | Recovery (%) | Matrix Effect Data | Key Considerations |
| Venlafaxine-d6 | Deuterated Analog | 88.8 | Compensates effectively for matrix effects. | Considered the gold standard for its close physicochemical similarity to the analyte. |
| Escitalopram | Structural Analog | Analyte Recovery: Venlafaxine: 95.9, O-desmethylvenlafaxine: 81.7[3] | Not explicitly reported. | A different antidepressant, potential for co-administration in patients.[3] |
| Fluoxetine | Structural Analog | > 80[4] | Acceptable with CV% < 15 and accuracy% < 15.[5] | Another common antidepressant, risk of co-medication. |
| Verapamil (B1683045) | Structural Analog | > 88[6] | Not explicitly reported. | A calcium channel blocker, less likely to be co-administered with venlafaxine.[7][8][9] |
| Citalopram (B1669093) | Structural Analog | > 92 (for IS)[6] | Not explicitly reported. | An SSRI antidepressant, potential for co-medication and similar metabolic pathways.[10][11][12] |
| Mexiletine | Structural Analog | Not explicitly reported. | Method showed high specificity.[13] | A non-psychotic drug, reducing the likelihood of co-administration.[13] |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible bioanalytical results. Below are representative methodologies for sample preparation and LC-MS/MS analysis using a deuterated internal standard for venlafaxine quantification.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the analysis of venlafaxine and its metabolites using Venlafaxine-d6 as an internal standard.
-
To 300 µL of plasma, add 20 µL of the Venlafaxine-d6 internal standard working solution.
-
Condition an OASIS HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of venlafaxine and its deuterated internal standard.
-
Liquid Chromatography:
-
Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm×2.1 mm)
-
Mobile Phase: Isocratic elution with Water (containing 2 mM ammonium (B1175870) acetate) : Acetonitrile (20:80, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 7 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Venlafaxine: m/z 278.3 → 121.1
-
O-desmethylvenlafaxine: m/z 264.2 → 107.1
-
Venlafaxine-d6: m/z 284.4 → 121.0
-
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the principles behind internal standard selection, the following diagrams illustrate the key workflows and logical relationships.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for venlafaxine. While several structural analogs have been used, the data overwhelmingly supports the use of a deuterated internal standard. Venlafaxine-d6 and its metabolite, this compound, offer superior performance by effectively compensating for matrix effects and variability in sample recovery, leading to enhanced accuracy and precision. The use of this compound, as a metabolite, may offer additional advantages in studies where the metabolic profile of venlafaxine is also under investigation. For researchers striving for the highest quality data in venlafaxine bioanalysis, the implementation of a deuterated internal standard is strongly recommended.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. chromforum.org [chromforum.org]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psychiatriapolska.pl [psychiatriapolska.pl]
- 7. drugs.com [drugs.com]
- 8. A mixed-drug intoxication involving venlafaxine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Venlafaxine extended release versus citalopram in patients with depression unresponsive to a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Double-Blind Randomized Clinical Trial of the Efficacy of Venlafaxine Versus Citalopram in the Treatment of the Acute Phase of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: Venlafaxine N-oxide-d6 Versus Structural Analog Internal Standards
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the quantification of venlafaxine (B1195380), the choice of an internal standard (IS) is a critical decision that profoundly impacts analytical method performance. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, specifically Venlafaxine N-oxide-d6, and various structural analog internal standards. The comparison is supported by experimental data from various studies, detailed methodologies for performance evaluation, and visual workflows to aid in the selection of the most appropriate internal standard strategy for your bioanalytical needs.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis, an internal standard is indispensable for correcting for variability during sample preparation, chromatography, and detection.[1][2] The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, thereby compensating for any potential variations and ensuring the accuracy and precision of the results.[3] The two main types of internal standards employed for this purpose are stable isotope-labeled (deuterated) internal standards and structural analogs.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound or the more commonly cited Venlafaxine-d6, are considered the "gold standard" in bioanalysis.[2][3] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically and physically almost identical to the analyte, with a slightly higher mass.[3] This near-identical nature allows the deuterated standard to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, a phenomenon known as the matrix effect.[3][4] This co-behavior is the key to accurately correcting for variations that can occur in complex biological matrices like plasma or urine.[1]
The Practical Alternative: Structural Analog Internal Standards
Structural analog internal standards are compounds that are not isotopically labeled but have a chemical structure similar to the analyte. For the analysis of venlafaxine, several structural analogs have been employed, including nadolol, haloperidol, carbamazepine, protriptyline, paroxetine, mexiletine, and escitalopram. While more readily available and often less expensive than their deuterated counterparts, their performance can be a subject of debate. Because their physicochemical properties are not identical to the analyte, they may not co-elute perfectly and can be affected differently by matrix components, potentially leading to less accurate and precise results.[1]
Performance Comparison: Experimental Data
Table 1: Performance Data for Venlafaxine Quantification using a Deuterated Internal Standard (Venlafaxine-d6/d11)
| Parameter | Venlafaxine-d11[5] | Venlafaxine-d6[6] |
| Linearity Range (ng/mL) | 1.0 - 500 | 0.5 - 250 |
| Accuracy (% Bias) | Within ±15% | Within ±15% of nominal |
| Intra-day Precision (%CV) | < 15% | ≤ 5.8% |
| Inter-day Precision (%CV) | < 15% | ≤ 8.7% |
| Matrix | Human Plasma | Rabbit Plasma |
Table 2: Performance Data for Venlafaxine Quantification using Structural Analog Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Matrix | Reference |
| Nadolol | 2.0 - 500 | -9.8 to +3.9% | < 12.6% | < 12.6% | Human Plasma | [7] |
| Carbamazepine | 10.10 - 8000.00 | Not explicitly stated | < 15% | < 15% | Rat Plasma | [8] |
| Mexiletine | 10 - 1000 | Not explicitly stated | < 10% | < 10% | Human Plasma | [6] |
| Escitalopram | 3 - 300 | Within ±10% | < 10% | < 10% | Human Plasma | [9] |
| Fluoxetine | 1.0 - 200.0 | 94.30 - 105.04% | 5.26% | 11.87% | Human Plasma | [7] |
Note: The data presented in these tables are compiled from different studies and are not the result of a direct comparative experiment. Therefore, direct comparison of the values should be done with caution as experimental conditions varied between studies.
Experimental Protocols
To provide a framework for evaluating and comparing the performance of different internal standards, a detailed methodology for assessing matrix effects is provided below. The matrix effect is a critical parameter as it evaluates the influence of co-eluting matrix components on the ionization of the analyte and the internal standard.
Protocol for Evaluation of Matrix Effects
Objective: To assess the ability of an internal standard (deuterated or structural analog) to compensate for matrix-induced ion suppression or enhancement.
Materials:
-
Venlafaxine analytical standard
-
This compound (or other deuterated venlafaxine standard)
-
Structural analog internal standard (e.g., nadolol, carbamazepine)
-
Drug-free biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike venlafaxine and the internal standard into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set 2 (Post-extraction Spike): Process blank biological matrix from six different sources through the entire sample preparation procedure. Spike venlafaxine and the internal standard into the final, clean extracts at the same concentration as in Set 1.
-
Set 3 (Pre-extraction Spike): Spike venlafaxine and the internal standard into the blank biological matrix from the same six sources before initiating the sample preparation procedure. Process these samples as you would an unknown sample.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1) An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte Peak Area Ratio to IS Peak Area in Set 3) / (Analyte Peak Area Ratio to IS Peak Area in Set 1)
-
Calculate the Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across the six different matrix sources.
-
Interpretation: A lower %CV for the IS-Normalized MF indicates a better compensation for the variability of the matrix effect by the internal standard. It is generally expected that a deuterated internal standard will yield a lower %CV compared to a structural analog.
Visualizing the Workflow
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the logical relationships in the selection of an internal standard and a typical bioanalytical workflow.
Conclusion
The choice between this compound and a structural analog internal standard is a critical decision that hinges on the specific requirements of the analytical method. For applications demanding the highest level of accuracy, precision, and reliability, such as in regulated bioanalysis for clinical trials or therapeutic drug monitoring, the use of a deuterated internal standard like this compound is strongly recommended. The near-identical physicochemical properties to the analyte ensure superior compensation for matrix effects, leading to more robust and defensible data.[1][3]
Structural analog internal standards can provide a viable and cost-effective alternative for research-grade assays or high-throughput screening where the utmost accuracy is not the primary objective. However, it is imperative to thoroughly validate the performance of any structural analog, paying close attention to its ability to track the analyte's behavior in the presence of matrix effects. As demonstrated in studies comparing deuterated and analog standards for other compounds, the potential for disparate chromatographic and ionization behavior can compromise data quality.[1][10] Ultimately, the decision should be guided by a thorough risk assessment and a clear understanding of the analytical method's intended purpose.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. benchchem.com [benchchem.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Internal Standards for Venlafaxine Quantification in Clinical Samples: A Comparative Guide
While specific performance data for Venlafaxine (B1195380) N-oxide-d6 as an internal standard in clinical sample analysis is not publicly available, this guide provides a comprehensive comparison of commonly employed deuterated and non-deuterated internal standards for the accurate quantification of venlafaxine. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust bioanalytical methods.
The selection of an appropriate internal standard is critical for compensating for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative bioanalytical methods. For the analysis of the antidepressant venlafaxine, a serotonin-norepinephrine reuptake inhibitor, various internal standards have been successfully utilized. This guide will compare the performance of Venlafaxine-d6, a deuterated analog of the analyte, with several other compounds used for this purpose.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with endogenous components in the sample matrix. Deuterated standards, such as Venlafaxine-d6, are often considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to better correction for matrix effects and variability during sample processing.
Below is a summary of the performance characteristics of Venlafaxine-d6 and other alternative internal standards reported in various studies.
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Venlafaxine-d6 | 5 - 1600 | 2.66 | < 15% | < 15% | Within ±15% |
| D,L-Venlafaxine-d11 | 1 - 500 | 1 | < 15% | < 15% | Within ±15% |
| Mexiletine | 10 - 1000 | 10 | < 10% | < 10% | Not Reported |
| Nadolol | 2 - 500 | 2 | < 12.6% | < 12.6% | -9.8 to +3.9%[1] |
| Protriptyline | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Verapamil | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Paroxetine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Haloperidol | 20 - 500 | 20 | 5.40% - 5.99% | 9.43% - 21.63% | Not Reported |
| Citalopram | 3 - 300 | 3 | < 10% | < 10% | Within ±10% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative experimental protocols for the analysis of venlafaxine using a deuterated internal standard (Venlafaxine-d6) and a non-deuterated alternative (Nadolol).
Method 1: Venlafaxine Analysis using Venlafaxine-d6 Internal Standard
This method utilizes solid-phase extraction (SPE) for sample clean-up followed by UPLC-MS/MS analysis.[2]
1. Sample Preparation (Solid-Phase Extraction):
-
To 300 µL of plasma, add 20 µL of Venlafaxine-d6 internal standard working solution (50 µg/mL).
-
Condition an OASIS HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: ACQUITY UPLC®
-
Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm×2.1 mm)
-
Mobile Phase: Isocratic elution with 20:80 (v/v) water (containing 2 mM ammonium (B1175870) acetate) and acetonitrile (B52724).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 7 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Venlafaxine: m/z 278.3 → 121.08
-
O-desmethylvenlafaxine: m/z 264.2 → 107.1
-
Venlafaxine-d6: m/z 284.4 → 121.0
-
Method 2: Venlafaxine Analysis using Nadolol Internal Standard
This method employs protein precipitation for sample preparation followed by LC-MS/MS analysis.[1]
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add the internal standard solution (Nadolol).
-
Add acetonitrile containing 0.43% formic acid to precipitate proteins.
-
Vortex mix the sample.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Conditions:
-
LC System: Not specified
-
Column: Hypurity cyano (50 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Venlafaxine: m/z 278.3 → 58.1
-
O-desmethylvenlafaxine: m/z 264.3 → 58.1
-
Nadolol: m/z 310.4 → 254.1
-
Visualizing the Workflow and Mechanism of Action
To further aid in understanding the analytical process and the pharmacological context of venlafaxine, the following diagrams are provided.
Caption: Experimental workflow for venlafaxine analysis.
Caption: Venlafaxine's mechanism of action.
References
- 1. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation. A cornerstone of these guidelines is the use of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards with their non-deuterated counterparts, supported by experimental data, detailed methodologies, and visual workflows to inform best practices in regulated bioanalysis.
The harmonized ICH M10 guideline, adopted by both the FDA and EMA, recommends the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, as the preferred choice for quantitative mass spectrometry-based bioanalytical assays. The fundamental principle is that a deuterated IS is chemically and physically almost identical to the analyte of interest. This similarity ensures that it behaves nearly identically during sample extraction, chromatography, and ionization, thereby providing the most effective normalization for potential variabilities.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards in enhancing assay precision and accuracy is well-documented.[1] By co-eluting with the analyte, deuterated standards can more effectively compensate for matrix effects, which are a common source of error in bioanalytical methods.[2][3]
Below is a summary of quantitative data from comparative studies, highlighting the improved performance achieved with deuterated internal standards.
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (%CV) | Key Observation |
| Sirolimus | Deuterated (Sirolimus-d3) | -1.2% to +2.5% | 2.1% to 4.8% | The deuterated IS provided better accuracy and precision across the calibration range compared to the structural analog.[4] |
| Structural Analog (Desmethoxyrapamycin) | -4.7% to +5.1% | 3.5% to 7.2% | ||
| Imidacloprid | Deuterated (Imidacloprid-d4) | Within ±15% | < 15% | The use of a deuterated IS resulted in consistent accuracy and precision across different and complex cannabis matrices.[5] |
| No Internal Standard | > 60% deviation in accuracy | > 50% | Without an appropriate IS, significant matrix effects led to poor accuracy and precision.[5] | |
| Tolmetin | Mycophenolic Acid (Structural Analog) | Within ±15% | Intra-day: 3.27-4.50%, Inter-day: 5.32-8.18% | While the analog IS provided acceptable performance, a deuterated IS is expected to yield even lower variability.[6] |
| Expected with Tolmetin-d3 | Expected to be consistently within ±15% | Potentially lower %CV | A dedicated validation study would be required to confirm these expectations.[6] |
Experimental Protocols
Rigorous validation is essential to demonstrate the suitability of a chosen internal standard. The following are detailed methodologies for key experiments cited in regulatory guidelines.
Experiment 1: Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for the suppressive or enhancing effects of the biological matrix on the ionization of the analyte.
Protocol:
-
Sample Preparation:
-
Obtain blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Prepare three sets of samples for each matrix source:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or an appropriate solvent.
-
Set B (Post-Extraction Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spiked Matrix): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
-
Sample Analysis: Analyze all prepared samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source:
-
MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-normalized MF):
-
IS-normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Calculate the coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources.
-
-
Acceptance Criteria: The %CV of the IS-normalized MF should be ≤15%.
Experiment 2: Stability Assessment
Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions encountered during sample handling, storage, and analysis.
Protocol:
-
Freeze-Thaw Stability:
-
Analyze quality control (QC) samples after subjecting them to a minimum of three freeze-thaw cycles.
-
-
Short-Term (Bench-Top) Stability:
-
Analyze QC samples that have been kept at room temperature for a duration that exceeds the expected sample handling time.
-
-
Long-Term Stability:
-
Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the study duration.
-
-
Stock Solution Stability:
-
Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.
-
-
Post-Preparative Stability:
-
Assess the stability of the extracted samples in the autosampler.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration. It is also crucial to demonstrate that no significant isotopic exchange occurs with the deuterated internal standard under the tested conditions.[7]
Mandatory Visualizations
To further clarify the processes involved in bioanalytical method validation and internal standard selection, the following diagrams have been generated.
Caption: Bioanalytical method validation workflow.
Caption: Decision tree for internal standard selection.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Venlafaxine N-oxide-d6
For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Venlafaxine N-oxide-d6, a stable isotope-labeled metabolite of venlafaxine, aligning with best practices in laboratory safety and environmental responsibility. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling. According to its Safety Data Sheet (SDS), it presents several hazards: it is harmful if swallowed, causes serious eye irritation, is suspected of damaging fertility or the unborn child, may cause harm to breast-fed children, and is harmful to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate PPE, including:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety glasses or goggles)
-
Face protection
Work should be conducted in a well-ventilated area, and the formation of dust should be avoided[2]. Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling[1].
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents and container to an approved waste disposal plant"[1]. The following steps provide a comprehensive workflow for researchers to follow:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., "Harmful," "Irritant," "Environmental Hazard").
-
Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, and ensure it is locked up[1].
-
Consult Institutional Guidelines: Every research institution has an Environmental Health and Safety (EHS) department or equivalent. Consult your institution's specific guidelines for chemical waste disposal. The EHS office will provide information on approved waste disposal vendors and procedures.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash, as it is harmful to aquatic life[1].
Emergency Procedures
In the event of accidental release or exposure, follow these procedures:
| Exposure Route | First Aid Measures |
| Eyes | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1] |
| General | If exposed or concerned, get medical advice/attention.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Venlafaxine N-oxide-d6
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for Venlafaxine N-oxide-d6. It is intended for researchers, scientists, and professionals in drug development who may be handling this compound.
Hazard Identification and Safety Precautions
This compound is a compound that requires careful handling due to its potential health risks. Based on available safety data, the primary hazards include:
-
Serious Eye Irritation: Causes significant eye irritation.[1][2][3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[1]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1]
Due to these hazards, it is crucial to handle this substance in accordance with good industrial hygiene and safety practices.[4] Avoid contact with skin, eyes, and clothing, and do not eat, drink, or smoke when using this product.[1][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective nitrile rubber gloves. Gloves must be inspected prior to use. | To prevent skin contact.[4] |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. | To protect against splashes and eye irritation.[3][4] |
| Skin and Body Protection | Wear impervious protective clothing. | To prevent skin contact with the compound.[5][6] |
| Respiratory Protection | If engineering controls are insufficient, use a full-face respirator with appropriate cartridges (e.g., type ABEK in the EU or multi-purpose combination in the US). | To prevent inhalation of dust or aerosols.[3] |
Handling and Storage
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
-
Ensure adequate ventilation, such as using a laboratory fume hood, to control exposure.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly before breaks and immediately after handling the product.[4]
Storage:
-
Store in a tightly closed original container in a dry, cool, and well-ventilated place.[4]
-
Store locked up and keep out of the reach of children.[1][4]
-
Protect from moisture.[3]
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately:
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[3][6] |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting unless directed by medical personnel.[1][6] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Spill | Ensure adequate ventilation. Take up the material mechanically and place it in appropriate containers for disposal. Clean the contaminated area thoroughly.[4] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and potential harm to others.
Disposal of Unused Product:
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Waste material must be disposed of in accordance with national and local regulations.
General Guidance for Chemical Waste Disposal:
-
Segregation: Do not mix with other waste streams unless explicitly permitted.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Containment: For household trash disposal of medicines (where permissible and for non-hazardous materials), the FDA recommends mixing the substance with an undesirable material like used coffee grounds or cat litter, placing it in a sealed container, and then into the trash.[7] However, for a research compound with aquatic toxicity, professional waste disposal is the appropriate route.
-
Take-Back Programs: For unused medicines in a non-laboratory context, drug take-back programs are the preferred disposal method.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
